R-Tetrahydropapaverine
Description
Properties
IUPAC Name |
(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h5-6,10-12,16,21H,7-9H2,1-4H3/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWQTVWJNHKSCC-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@@H]2C3=CC(=C(C=C3CCN2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20866423 | |
| Record name | (1R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20866423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50896-90-7, 54417-53-7 | |
| Record name | (1R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20866423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 54417-53-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Master File: (R)-Tetrahydropapaverine (CAS 54417-53-7)
Core Identity & Industrial Application in Neuromuscular Blocking Agents [1]
Executive Summary
(R)-Tetrahydropapaverine (CAS 54417-53-7), also known as (R)-Norlaudanosine, is the critical chiral building block for the synthesis of benzylisoquinoline-based neuromuscular blocking agents (NMBAs), most notably Cisatracurium besylate (Nimbex) and Atracurium besylate .
While racemic tetrahydropapaverine can be synthesized easily, the rigorous stereochemical requirements of modern anesthesia demand high enantiomeric purity. Cisatracurium, the (1R, 1'R)-cis isomer of atracurium, offers a superior safety profile (reduced histamine release and laudanosine accumulation) compared to the racemic mixture. Consequently, the isolation and purity of (R)-Tetrahydropapaverine are the rate-limiting factors in the manufacturing of high-value NMBAs.
This guide details the physicochemical properties, industrial synthesis routes, and quality control protocols required to handle this intermediate with pharmaceutical precision.
Physicochemical Profile
The following data aggregates experimental values for the hydrochloride salt, the most common commercial form.
| Property | Specification |
| Chemical Name | (1R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
| CAS Number | 54417-53-7 |
| Molecular Formula | C₂₀H₂₅NO₄ (Free Base) / C₂₀H₂₆ClNO₄ (HCl Salt) |
| Molecular Weight | 343.42 g/mol (Base) / 379.88 g/mol (HCl Salt) |
| Appearance | White to off-white crystalline powder |
| Melting Point | 255–258°C (decomposition) |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar solvents.[2][3][4][5][6] |
| Chirality | (R)-Enantiomer. Typically levorotatory (-) in methanol/water. |
| Purity Requirement | >98.0% (HPLC); Chiral Purity >99.0% ee for API synthesis. |
Synthetic Methodologies: The "Make vs. Buy" Decision
In industrial settings, two primary routes are employed.[6][7] The choice depends on cost-of-goods (COGs) targets and access to proprietary catalytic systems.
Route A: Classical Optical Resolution (Industry Standard)
This method relies on the synthesis of racemic tetrahydropapaverine followed by chiral resolution. It is robust, requires no expensive transition metals, and is scalable to multi-ton quantities.
-
Step 1: Bischler-Napieralski Cyclization. 3,4-Dimethoxyphenethylamine is condensed with 3,4-dimethoxyphenylacetic acid to form an amide, which is cyclized using POCl₃ to the dihydroisoquinoline imine.
-
Step 2: Reduction. The imine is reduced (NaBH₄) to racemic tetrahydropapaverine.
-
Step 3: Chiral Resolution. The racemate is treated with a chiral resolving agent, typically N-Acetyl-L-Leucine or N-Acetyl-D-Phenylalanine . The (R)-isomer forms a less soluble diastereomeric salt which crystallizes out.
-
Step 4: Liberation. The salt is treated with a base (NH₄OH) to liberate the optically pure (R)-Tetrahydropapaverine free base.
Route B: Asymmetric Transfer Hydrogenation (Advanced)
For higher yield and atom economy, asymmetric catalysis converts the dihydroisoquinoline precursor directly to the (R)-amine.
-
Catalyst: Noyori-type Ru(II) complexes (e.g., RuCl(p-cymene)[(R,R)-TsDPEN]).
-
Conditions: Formic acid/Triethylamine azeotrope, mild heating.
-
Advantage: Eliminates the waste associated with discarding the (S)-isomer (unless racemization recycling is employed).
Visualization: Industrial Synthesis Workflow
Figure 1: Comparison of Classical Resolution (Route A) and Asymmetric Hydrogenation (Route B) pathways.
Application: The Cisatracurium Pathway[8]
(R)-Tetrahydropapaverine is the "left-hand" and "right-hand" of the Cisatracurium molecule. Two units of this intermediate are linked by a diester bridge.
Mechanism of Synthesis:
-
Michael Addition: (R)-Tetrahydropapaverine reacts with 1,5-pentanediol diacrylate. The secondary amine adds to the acrylate double bond.
-
Quaternization (The Critical Step): The resulting tertiary amine is methylated using Methyl Besylate.
-
Stereocontrol: This reaction creates a new chiral center at the Nitrogen. For Cisatracurium, the methyl group must add in a specific orientation to achieve the (1R, 1'R, 2R, 2'R) configuration.
-
Using pure (R)-Tetrahydropapaverine is mandatory; starting with racemic material would yield 10 diastereomers, making purification impossible.
-
Visualization: Cisatracurium Synthesis Logic
Figure 2: The role of (R)-THP in assembling the bis-benzylisoquinoline skeleton of Cisatracurium.
Quality Control & Analytical Protocols
Trust in the final drug product begins with the purity of the starting material.
Protocol: Determination of Enantiomeric Excess (ee) by HPLC
Objective: Quantify the ratio of (R)-THP to (S)-THP.
-
Column: Chiralpak IA or OD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (85 : 15 : 0.1).[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 280 nm.
-
Temperature: 25°C.
-
Acceptance Criteria: (S)-isomer < 0.5%.
Protocol: Optical Rotation Check
While HPLC is definitive, specific rotation provides a quick identity check.
-
Solvent: Methanol or Water.
-
Concentration: 1.0 g/100 mL (c=1).
-
Standard:
should be consistent with the Certificate of Analysis (CoA), typically negative (-) for the free base in organic solvents, though salt forms may vary. Note: Always compare against a known standard of (R)-enantiomer due to solvent-dependent rotation shifts in alkaloids.
Handling and Stability
-
Storage: Hygroscopic in salt form. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Stability: Sensitive to oxidation. The secondary amine can oxidize to the imine (dihydroisoquinoline) upon prolonged exposure to air, leading to yellowing of the white powder.
-
Safety: Irritant. Standard PPE (gloves, goggles, fume hood) is required. As a precursor to potent NMBAs, treat with high caution, although the intermediate itself does not possess the paralyzing potency of the quaternary ammonium final product.
References
- Stenlake, J. B., et al. (1983). "Biodegradable neuromuscular blocking agents." European Journal of Medicinal Chemistry, 18, 273-278.
-
Wang, X., et al. (2022). "Practical Process for Synthesizing R-Tetrahydropapaverine: A Key Intermediate of Cisatracurium Besylate." Organic Process Research & Development, 26(11), 3075–3084. Link
- Noyori, R., et al. (1996). "Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes." Accounts of Chemical Research, 30(2), 97-102. (Basis for Route B synthesis).
-
PubChem. "Compound Summary: (R)-Tetrahydropapaverine."[5] National Library of Medicine. Link
-
ChemScene. "Product Data: (R)-Tetrahydropapaverine hydrochloride." Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. spectrabase.com [spectrabase.com]
- 3. (+-)-Tetrahydropapaverine | C20H25NO4 | CID 5418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (PDF) Reactions of 6,7-dimethoxy- 3,4-dihydroisoquinoline with o-quinone methides [academia.edu]
- 5. (R)-tetrahydropapaverine | C20H25NO4 | CID 688594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN115124466A - Synthesis method of tetrahydropapaverine hydrochloride - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Study on Synthesis Process of R-tetrahydropapaverine Formate - Dissertation [m.dissertationtopic.net]
A Technical Guide to the Stereochemical and Pharmacological Divergence of (R)- and (S)-Tetrahydropapaverine
Abstract
Stereoisomerism represents a foundational principle in pharmacology and drug development, where the three-dimensional arrangement of atoms within a molecule can dictate its biological activity. Tetrahydropapaverine (THP), a benzylisoquinoline alkaloid, serves as a quintessential example of this principle. Its single chiral center at the C1 position gives rise to two enantiomers, (R)- and (S)-tetrahydropapaverine, which exhibit not merely different potencies but diametrically opposed pharmacological actions at dopamine receptors. This technical guide provides an in-depth exploration of the core stereochemical differences between these enantiomers, elucidates their divergent pharmacodynamic profiles and signaling pathways, and details the requisite analytical methodologies for their discrimination and characterization. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the study of neuropharmacology and chiral compounds.
Introduction: The Critical Role of Chirality in Neuropharmacology
In drug design, the specific spatial orientation of a molecule is paramount for its interaction with biological targets like receptors and enzymes. Enantiomers, which are non-superimposable mirror images of each other, often possess identical physical properties in an achiral environment but can exhibit vastly different behaviors within the chiral environment of the body. The case of (R)- and (S)-tetrahydropapaverine (THP) is a compelling illustration of stereoselectivity, where one enantiomer acts as a receptor agonist and the other as an antagonist, stemming entirely from the configuration at a single stereocenter. Understanding these differences is crucial for the development of targeted therapeutics with improved efficacy and reduced off-target effects.
The Genesis of Chirality in Tetrahydropapaverine
Tetrahydropapaverine, with the IUPAC name 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, is synthesized from precursors like 3,4-dimethoxyphenylacetic acid and 3,4-dimethoxyphenethylamine[1]. The crucial step that introduces chirality is the cyclization and subsequent reduction that forms the tetrahydroisoquinoline core. This process creates a stereocenter at the C1 carbon, the point of attachment for the benzyl group.
The absolute configuration at this C1 position, designated as either Rectus (R) or Sinister (S) according to Cahn-Ingold-Prelog priority rules, dictates the three-dimensional geometry of the entire molecule. This subtle yet profound structural difference is the sole determinant of the molecule's ability to bind to and modulate dopamine receptors in a specific manner.
Pharmacodynamic Dichotomy: Opposing Actions at Dopamine Receptors
The most significant divergence between the THP enantiomers lies in their interaction with the dopaminergic system, a critical pathway in regulating motor control, motivation, and reward. Dopamine receptors are broadly classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families, which typically couple to stimulatory (Gαs/olf) and inhibitory (Gαi/o) G-proteins, respectively[2].
-
(S)-Tetrahydropapaverine: This enantiomer functions as a D1 dopamine receptor agonist . By binding to and activating D1 receptors, it initiates a stimulatory signaling cascade.
-
(R)-Tetrahydropapaverine: In stark contrast, the (R)-enantiomer acts as a D2 dopamine receptor antagonist . It binds to D2 receptors but does not activate them, thereby blocking the action of the endogenous ligand, dopamine[3].
This opposing functionality is a direct consequence of stereochemistry. The specific orientation of the benzyl and methoxy groups of each enantiomer allows for a complementary fit only at its respective receptor subtype, leading to either activation or blockade. Studies have shown that (S)-enantiomers of benzyltetrahydroisoquinolines can bind to both D1 and D2 receptors with significantly higher affinity—5 to 15 times greater—than their corresponding (R)-enantiomers[4].
Intracellular Signaling Pathways
The agonist and antagonist activities of the THP enantiomers trigger distinct downstream signaling cascades.
(S)-THP and the D1 Receptor (Gαs-Coupled Pathway): As a D1 agonist, (S)-THP activates the Gαs protein, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, modulating neuronal excitability and gene expression[5][6][7].
(R)-THP and the D2 Receptor (Gαi-Coupled Pathway): As a D2 antagonist, (R)-THP binds to the D2 receptor and prevents dopamine from activating it. Canonically, D2 receptor activation leads to the engagement of Gαi, which inhibits adenylyl cyclase, thereby reducing cAMP levels[8]. By blocking this action, (R)-THP prevents the dopamine-induced suppression of cAMP, effectively disinhibiting the pathway.
Comparative Physicochemical and Pharmacological Data
The distinct stereochemistry of the enantiomers gives rise to measurable differences in their physical and biological properties.
| Property | (R)-Tetrahydropapaverine | (S)-Tetrahydropapaverine | Reference |
| IUPAC Name | (1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | (1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | [9] |
| Primary Target | Dopamine D2 Receptor | Dopamine D1 Receptor | [4][10] |
| Mechanism | Antagonist | Agonist | [4][10] |
| Optical Rotation | Dextrorotatory (+) | Levorotatory (-) | [11] |
| Therapeutic Potential | Antipsychotic (Schizophrenia) | Anti-Parkinsonian | [12] |
Note: Specific optical rotation values can vary based on solvent, concentration, and temperature, and should be determined empirically as a quality control measure.
Analytical Methodologies for Enantiomeric Discrimination
Distinguishing and quantifying the (R)- and (S)-enantiomers is essential for both research and pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this purpose[13][14].
Protocol: Chiral HPLC Separation of THP Enantiomers
Objective: To achieve baseline separation (Resolution > 1.5) of (R)- and (S)-tetrahydropapaverine from a racemic mixture.
Causality: The principle of chiral chromatography relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase. The differing stability of these complexes results in different retention times, allowing for separation[15]. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a broad range of chiral compounds.
Methodology:
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector is sufficient.
-
Chiral Column: A polysaccharide-based column (e.g., RegisCell® or RegisPack®) is a recommended starting point. Dimensions: 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A typical normal-phase mobile phase consists of a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine modifier (e.g., diethylamine, DEA) is often added to improve peak shape for basic analytes like THP.
-
Initial Conditions: Hexane:Isopropanol (90:10 v/v) + 0.1% DEA.
-
-
Sample Preparation:
-
Prepare a standard solution of racemic tetrahydropapaverine at 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 280 nm
-
-
Method Optimization (Self-Validation):
-
If separation is not optimal, adjust the ratio of hexane to isopropanol. Increasing the isopropanol content will generally decrease retention times.
-
The type of alcohol modifier (e.g., ethanol vs. isopropanol) can significantly affect selectivity and should be screened.
-
The concentration of the amine modifier can be varied (0.05% - 0.2%) to optimize peak symmetry.
-
-
Data Analysis:
-
Identify the two peaks corresponding to the enantiomers.
-
Calculate the resolution (Rs) between the peaks. A value ≥ 1.5 indicates baseline separation.
-
The elution order must be confirmed by injecting a pure standard of one of the enantiomers, if available.
-
Protocol: Polarimetry for Enantiomeric Confirmation
Objective: To confirm the identity of an enantiomerically pure sample by measuring its specific optical rotation.
Causality: Chiral molecules rotate the plane of polarized light. Enantiomers rotate light by equal magnitudes but in opposite directions (dextrorotatory '+' or levorotatory '-')[11][16]. This physical property provides a definitive confirmation of a compound's absolute configuration when compared to a known standard.
Methodology:
-
Instrument Setup:
-
Calibrate the polarimeter using a blank (pure solvent).
-
Ensure the sodium D-line (589 nm) is used as the light source and the temperature is controlled (typically 20 or 25 °C).
-
-
Sample Preparation:
-
Accurately weigh a sample of the purified enantiomer (e.g., 10 mg).
-
Dissolve the sample in a specific volume of a suitable solvent (e.g., methanol or chloroform) in a volumetric flask to create a precise concentration (c), expressed in g/mL.
-
-
Measurement:
-
Rinse and fill the polarimeter cell (of a known path length, l, in decimeters) with the sample solution, ensuring no air bubbles are present.
-
Measure the observed rotation (α).
-
-
Calculation (Self-Validation):
-
Calculate the specific rotation [α] using the formula: [α] = α / (l × c) [17].
-
The calculated value should match the literature value for the specific enantiomer under the same conditions. A positive sign confirms the dextrorotatory (R)-enantiomer, while a negative sign confirms the levorotatory (S)-enantiomer.
-
Therapeutic Implications and Future Directions
The stark pharmacological differences between (R)- and (S)-tetrahydropapaverine underscore the importance of stereoselective synthesis and testing in drug development[18].
-
The D2 antagonist properties of (R)-THP suggest its potential as a scaffold for novel antipsychotic agents for treating schizophrenia, a disorder characterized by dopamine hyper-activity in certain brain regions[8].
-
The D1 agonist properties of (S)-THP make it a lead compound for developing treatments for conditions involving dopamine deficiency, such as Parkinson's disease, where stimulating the D1 receptor can help restore motor function. It is also a known precursor in the biosynthesis of other important alkaloids[12][19].
Future research should focus on developing more potent and selective analogs of each enantiomer to maximize therapeutic benefit while minimizing potential side effects from any residual affinity for other receptors.
Conclusion
The case of (R)- and (S)-tetrahydropapaverine is a powerful demonstration of molecular chirality as a decisive factor in pharmacology. A single, well-defined change in the three-dimensional arrangement of atoms at the C1 stereocenter completely inverts the molecule's biological function, switching it from a D1 receptor agonist to a D2 receptor antagonist. This guide has detailed the structural basis for this divergence, mapped the opposing signaling pathways, and provided validated protocols for the analytical separation and characterization of these critical enantiomers. For scientists and researchers in drug development, the lessons from tetrahydropapaverine serve as a constant reminder that in the world of pharmacology, shape is everything.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 688594, (R)-tetrahydropapaverine. PubChem. Retrieved February 8, 2026, from [Link]
-
Wang, Y., et al. (2018). Significantly different effects of tetrahydroberberrubine enantiomers on dopamine D1/D2 receptors revealed by experimental study and integrated in silico simulation. PLoS ONE, 13(1), e0190567. [Link]
- Google Patents. (2022). CN115124466A - Synthesis method of tetrahydropapaverine hydrochloride.
-
Enzensperger, C., et al. (2001). Enantioselective syntheses of dopaminergic (R)- and (S)-benzyltetrahydroisoquinolines. Journal of Medicinal Chemistry, 44(10), 1546-1556. [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]
-
Ashenhurst, J. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Retrieved from [Link]
-
Pyne, M. E., et al. (2022). Biosynthesis of tetrahydropapaverine and semisynthesis of papaverine in yeast. Nature Communications, 13(1), 4633. [Link]
-
Onaivi, E. S., et al. (2023). Tetrahydrocannabinol and dopamine D1 receptor. Cannabis and Cannabinoid Research. Retrieved from [Link]
-
Reddy, G. S., et al. (2016). Stereoselective synthesis of fused tetrahydroquinazolines through one-pot double [3 + 2] dipolar cycloadditions followed by [5 + 1] annulation. Beilstein Journal of Organic Chemistry, 12, 2244-2250. [Link]
-
Beaulieu, J. M., et al. (2015). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Biological Psychiatry, 78(11), 774-781. [Link]
-
The Organic Chemistry Tutor. (2021). Optical Activity, Specific Rotation & Enantiomeric Excess - Stereochemistry. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Tetrahydrocannabinol and dopamine D1 receptor. Retrieved from [Link]
-
National Institutes of Health. (n.d.). TETRAHYDROPROTOBERBERI.... Retrieved from [Link]
-
ResearchGate. (2016). Signaling in dopamine D2 receptor-Oxytocin receptor heterocomplexes and its relevance for the anxiolytic effects of dopamine and oxytocin interactions in the amygdala of the rat. Retrieved from [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
Perreault, M. L., et al. (2020). Δ-Tetrahydrocannabinol Increases Dopamine D1-D2 Receptor Heteromer and Elicits Phenotypic Reprogramming in Adult Primate Striatal Neurons. Cell Reports, 30(4), 1013-1027.e6. [Link]
-
Ilisz, I., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 147-157. Retrieved from [Link]
-
Roundtree, I. A., et al. (2019). The Signaling and Pharmacology of the Dopamine D1 Receptor. Frontiers in Neuroscience, 13, 137. [Link]
-
Journal of the American Chemical Society. (2024). Total Synthesis of Homoseongomycin Enantiomers and Evaluation of Their Optical Rotation. Retrieved from [Link]
-
Zhong, W., et al. (2014). Signal transduction pathways involved in dopamine D2 receptor-evoked emesis in the least shrew (Cryptotis parva). Neuropharmacology, 85, 342-351. [Link]
-
BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved from [Link]
-
Frontiers in Pharmacology. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Retrieved from [Link]
-
PubMed. (2010). The biosynthesis of papaverine proceeds via (S)-reticuline. Retrieved from [Link]
-
Molecules. (2022). Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. Retrieved from [Link]
-
ChromTech. (n.d.). User's Guide - HPLC. Retrieved from [Link]
-
YaleCourses. (2009). 29. Preparing Single Enantiomers and the Mechanism of Optical Rotation. YouTube. Retrieved from [Link]
-
PubMed. (2004). Dopamine D(2) receptor antagonists prevent delta(9)-tetrahydrocannabinol-induced antinociception in rats. Retrieved from [Link]
-
Scientific Reports. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Retrieved from [Link]
-
Slideshare. (n.d.). Stereoisomers in pharmacology. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393. Retrieved from [Link]
Sources
- 1. CN115124466A - Synthesis method of tetrahydropapaverine hydrochloride - Google Patents [patents.google.com]
- 2. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 3. Dopamine D(2) receptor antagonists prevent delta(9)-tetrahydrocannabinol-induced antinociception in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective syntheses of dopaminergic (R)- and (S)-benzyltetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrahydrocannabinol and dopamine D1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Δ-Tetrahydrocannabinol Increases Dopamine D1-D2 Receptor Heteromer and Elicits Phenotypic Reprogramming in Adult Primate Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 8. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (R)-tetrahydropapaverine | C20H25NO4 | CID 688594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Significantly different effects of tetrahydroberberrubine enantiomers on dopamine D1/D2 receptors revealed by experimental study and integrated in silico simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]
- 12. Biosynthesis of tetrahydropapaverine and semisynthesis of papaverine in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 14. csfarmacie.cz [csfarmacie.cz]
- 15. bgb-analytik.com [bgb-analytik.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. youtube.com [youtube.com]
- 18. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 19. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological activity of R-Tetrahydropapaverine in CNS therapeutics
Pharmacological Characterization & Safety Profiling of R-Tetrahydropapaverine in CNS Therapeutics
Executive Summary
R-Tetrahydropapaverine (R-THP) occupies a dual niche in modern pharmacology: it is the critical chiral precursor for the synthesis of the neuromuscular blocker cisatracurium besylate , yet it functions as a bioactive metabolite with distinct central nervous system (CNS) liabilities. Unlike its parent compound papaverine (a non-selective PDE inhibitor), R-THP exhibits a pharmacological profile defined by dopaminergic neurotoxicity , mitochondrial Complex I inhibition , and pro-convulsant activity via GABAergic antagonism.
This technical guide analyzes the pharmacological activity of R-THP not as a therapeutic agent, but as a critical safety determinant in drug development. For researchers, understanding the R-THP profile is essential for two reasons: (1) managing the neurotoxic risks of benzylisoquinoline accumulation in renal-compromised ICU patients, and (2) utilizing its tetrahydroisoquinoline (THIQ) scaffold as a template for designing novel D1/D2 receptor ligands and orexin antagonists.
Chemical Pharmacology & Stereochemistry
R-THP (1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) is the reduced form of papaverine. Its pharmacological distinctiveness arises from its stereochemistry and metabolic stability.
-
Chiral Specificity: The R-isomer is the required intermediate for cis-atracurium synthesis. However, in vivo degradation of atracurium (via Hofmann elimination) yields laudanosine (
-methyl-THP), which can be demethylated to THP. -
Structural Activity Relationship (SAR):
-
Catechol-O-Methylation: The four methoxy groups render R-THP lipophilic, facilitating Blood-Brain Barrier (BBB) penetration.
-
Nitrogen Center: Unlike the quaternary ammonium of atracurium (which cannot cross the BBB), the secondary amine of R-THP allows CNS entry, where it exerts off-target effects.
-
Table 1: Comparative Pharmacological Profile
| Compound | Primary Target | CNS Activity | Toxicity Profile |
| Papaverine | PDE Inhibitor (Smooth Muscle) | Vasodilation | High Neurotoxicity (Mitochondrial) |
| Cisatracurium | nAChR Antagonist (Neuromuscular) | None (Does not cross BBB) | Low (Hofmann elimination) |
| Laudanosine | Metabolite ( | Pro-convulsant (GABA antagonist) | Seizures (High potency) |
| R-Tetrahydropapaverine | Metabolite / Precursor | DAT Inhibitor / Complex I Inhibitor | Dopaminergic Neurotoxicity / Seizures |
Mechanistic Pathways in the CNS
The pharmacological activity of R-THP in the CNS is dominated by three mechanisms. These pathways explain the "CNS excitation" often observed in patients with accumulation of atracurium metabolites.
A. Mitochondrial Complex I Inhibition (Neurotoxicity)
R-THP acts as a mitochondrial toxin analogous to MPP+ (1-methyl-4-phenylpyridinium).
-
Mechanism: It accumulates in dopaminergic neurons via the Dopamine Transporter (DAT). Once intracellular, it inhibits NADH:ubiquinone oxidoreductase (Complex I) of the electron transport chain.
-
Consequence: ATP depletion and generation of Reactive Oxygen Species (ROS), leading to selective dopaminergic cell death.
-
Potency Ranking: Papaverine > MPP+ > R-THP > DMPEA.
B. GABAergic Antagonism (Seizure Threshold)
While less potent than laudanosine, R-THP contributes to lowering the seizure threshold.
-
Target: Low-affinity binding sites on the GABA_A receptor .
-
Effect: Allosteric antagonism reduces chloride influx, causing neuronal depolarization and hyperexcitability.
C. Dopamine Transporter (DAT) Interaction
-
Binding Affinity: R-THP binds to DAT with a
of approximately 41 µM . -
Implication: While this affinity is moderate, it is sufficient to facilitate its own entry into neurons (suicide transport) and competitively inhibit dopamine reuptake, altering striatal dopamine dynamics.
Figure 1: Metabolic cascade and dual-mechanism CNS toxicity of R-Tetrahydropapaverine. The compound acts via GABAergic disinhibition and mitochondrial disruption.
Therapeutic Context & Safety Profiling
Clinical Relevance: ICU & Anesthesia
In clinical settings, R-THP is not administered directly but appears as a metabolite.
-
Renal Failure: In patients with renal failure, the elimination half-life of THP and laudanosine is significantly prolonged.
-
Safety Threshold: Drug developers must ensure that cis-atracurium dosing protocols do not result in plasma THP levels approaching the 10–20 µM range, where seizure risk and DAT interaction become relevant.
Medicinal Chemistry: The THIQ Scaffold
Despite its toxicity, the R-THP core (tetrahydroisoquinoline) is a privileged scaffold for CNS drug design.
-
D1/D2 Ligands: Rigidification of the THP structure (e.g., Stepholidine) converts the toxic promiscuity into high-affinity D1 agonism/D2 antagonism (antipsychotic potential).
-
Orexin Antagonism: Substitution at the nitrogen position of R-THP has yielded novel Orexin-1 receptor antagonists, investigated for addiction therapy.
Experimental Protocols: Safety Screening
For researchers synthesizing novel benzylisoquinolines, the following protocols validate CNS safety profiles.
Protocol A: Mitochondrial Complex I Inhibition Assay
To quantify neurotoxic potential relative to MPP+.
-
Preparation: Isolate mitochondria from rat liver or striatum using differential centrifugation in sucrose buffer (250 mM sucrose, 10 mM Tris-HCl, pH 7.4).
-
Reaction Mix: Prepare assay buffer containing 25 mM potassium phosphate (pH 7.2), 5 mM MgCl2, 2 mM KCN (to block Complex IV), and 2.5 mg/mL BSA.
-
Substrate: Add NADH (0.13 mM) and Ubiquinone-1 (65 µM) .
-
Treatment: Incubate mitochondrial fraction (50 µg protein) with R-THP (concentrations: 0.1 µM to 100 µM) for 5 minutes at 30°C.
-
Measurement: Monitor the decrease in absorbance at 340 nm (NADH oxidation) spectrophotometrically for 3 minutes.
-
Calculation: Determine IC50 relative to vehicle control. Note: R-THP typically shows IC50 in the low micromolar range.
Protocol B: [³H]-Dopamine Uptake Assay (DAT Interaction)
To assess competitive inhibition at the transporter.
-
Cell Line: Use HEK-293 cells stably expressing human DAT (hDAT).
-
Seeding: Plate cells at
cells/well in 24-well plates coated with poly-D-lysine. -
Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Incubate with R-THP (1 nM – 100 µM) for 10 minutes at 37°C.
-
Uptake: Add [³H]-Dopamine (20 nM final) and incubate for exactly 5 minutes.
-
Termination: Rapidly wash cells
with ice-cold KRH buffer to stop transport. -
Lysis & Counting: Lyse cells in 1% SDS and quantify radioactivity via liquid scintillation counting.
-
Analysis: Plot log(concentration) vs. % uptake to derive
values using the Cheng-Prusoff equation.
Figure 2: Screening workflow for assessing CNS liability of Tetrahydropapaverine derivatives.
References
-
Peng, P., et al. (2022).[1] "Practical Process for Synthesizing R-Tetrahydropapaverine—A Key Intermediate of Cisatracurium Besylate." Organic Process Research & Development. Link
-
Okada, T., et al. (1998). "Tetrahydropapaveroline and its derivatives inhibit dopamine uptake through dopamine transporter expressed in HEK293 cells." Neuroscience Research. Link
-
Fodale, V., & Santamaria, L. B. (2002). "Laudanosine, an atracurium and cisatracurium metabolite."[2] European Journal of Anaesthesiology. Link
-
Gadhiya, S. V., et al. (2016).[3][4] "Tetrahydroprotoberberine alkaloids with dopamine and σ receptor affinity."[5][4] Bioorganic & Medicinal Chemistry. Link
-
Suzuki, T., et al. (1992). "Neurotoxic effects of papaverine, tetrahydropapaverine and dimethoxyphenylethylamine on dopaminergic neurons in ventral mesencephalic-striatal co-culture." Neuroscience Letters. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. TETRAHYDROPROTOBERBERINE ALKALOIDS WITH DOPAMINE AND σ RECEPTOR AFFINITY - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Bischler-Napieralski reaction conditions for R-Tetrahydropapaverine synthesis
Executive Summary
The synthesis of (R)-Tetrahydropapaverine ((R)-THP) represents a classic challenge in alkaloid chemistry, requiring the rigorous coupling of a cyclodehydration step with a stereoselective reduction. While the Bischler-Napieralski (B-N) reaction efficiently constructs the isoquinoline core, it yields an achiral 3,4-dihydroisoquinoline (DHIQ) intermediate. Consequently, the "synthesis of (R)-THP" is a two-phase workflow:
-
Cyclization: Formation of the DHIQ scaffold using phosphorous oxychloride (
). -
Asymmetric Induction: Enantioselective reduction of the imine using a chiral Ruthenium or Iridium catalyst (Noyori-type Asymmetric Transfer Hydrogenation).
This guide details the optimized conditions for the B-N reaction to ensure the high purity required for the sensitive catalytic step that follows, providing a robust route to >95% ee (R)-THP.
The Chemistry & Mechanism
To achieve the (R)-enantiomer, one cannot rely on the B-N reaction alone. The B-N reaction generates a planar, achiral imine (C=N bond). The chirality is established during the subsequent hydride transfer.
Reaction Pathway Visualization
The following diagram illustrates the workflow, highlighting the critical transition from the achiral intermediate to the chiral target.
Figure 1: Synthetic workflow converting the amide precursor to (R)-THP via the dihydroisoquinoline intermediate.
Phase I: Optimized Bischler-Napieralski Cyclization
The primary failure mode in this sequence is the carryover of phosphorous byproducts or uncyclized amide into the hydrogenation step, which deactivates the chiral catalyst. This protocol uses Acetonitrile (MeCN) instead of the traditional toluene/benzene, as it facilitates a cleaner workup and crystallization of the imine salt.
Reagents & Materials
| Component | Role | Specifications |
| Amide Precursor | Substrate | N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. Dry to constant weight. |
| Dehydrating Agent | Freshly distilled. Yellow/orange liquid indicates decomposition (HCl formation) which lowers yield. | |
| Acetonitrile | Solvent | Anhydrous (<50 ppm |
| Toluene | Workup Solvent | ACS Reagent Grade. |
Step-by-Step Protocol
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (with drying tube/nitrogen inlet), and an internal temperature probe.
-
Charging: Under a nitrogen atmosphere, charge the Amide Precursor (1.0 equiv) and anhydrous Acetonitrile (10 mL/g of precursor). Stir to suspend.
-
Activation: Cool the mixture to 0–5 °C. Add
(3.0 equiv) dropwise over 20 minutes. Note: Exothermic reaction. Control rate to keep T < 10 °C. -
Cyclization:
-
Allow the mixture to warm to room temperature (RT) over 30 minutes.
-
Heat to reflux (80–82 °C) .
-
Maintain reflux for 2–4 hours .
-
Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1] The amide spot (
) should disappear; a fluorescent baseline spot (Imine salt) appears.
-
-
Workup (Critical for Catalyst Compatibility):
-
Cool reaction to RT and then concentrate under reduced pressure to remove excess
and MeCN. Do not overheat. -
Dissolve the residue in minimal dry acetone or DCM.
-
Precipitation: Pour the residue slowly into cold, anhydrous Diethyl Ether (0 °C) with vigorous stirring. The DHIQ hydrochloride salt will precipitate as a yellow solid.
-
Filtration: Filter the hygroscopic solid under nitrogen. Wash with cold ether.
-
-
Free Base Liberation (Optional but Recommended):
-
Dissolve the salt in water. Basify with 20% NaOH to pH 11.
-
Extract with DCM (
). Dry over and concentrate to yield the 3,4-Dihydroisoquinoline (DHIQ) free base. -
Purity Check:
NMR should show a characteristic triplet at ppm (C4 protons) and ppm (C3 protons). The amide N-H peak must be absent.
-
Phase II: Asymmetric Transfer Hydrogenation (The "R" Step)
Standard hydrogenation (
Note: The specific configuration of the catalyst (S,S vs R,R) determines the product chirality. For many cyclic imines, the (S,S)-catalyst yields the (R)-amine, but this must be confirmed via optical rotation for specific derivatives.
Catalyst System
-
Catalyst: RuCl (1–2 mol%).
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).
-
Solvent: Dichloromethane (DCM) or DMF (degassed).
Step-by-Step Protocol
-
Preparation: In a glovebox or under strict Argon flow, dissolve the DHIQ intermediate (from Phase I) in degassed DCM (0.5 M concentration).
-
Catalyst Addition: Add the Ru-catalyst (1 mol%). Stir until dissolved (usually a deep red/orange solution).
-
Initiation: Add the Formic Acid/TEA mixture (5 equiv of Formic acid relative to substrate) via syringe.
-
Reaction: Stir at 25–30 °C for 12–24 hours.
-
Note: Do not heat excessively; enantioselectivity (ee) often drops at higher temperatures (
°C).
-
-
Quench & Isolation:
-
Quench by adding saturated
(gas evolution: ). -
Extract with DCM. Wash organic layer with water and brine.
-
Dry over
and concentrate.
-
-
Purification: Flash chromatography (MeOH/DCM) or recrystallization from EtOH/Hexane to upgrade ee if necessary.
Mechanistic Insight: Why this works
The Bischler-Napieralski reaction relies on the electrophilic nature of the imidoyl intermediate. The graph below details the electronic flow, explaining why electron-donating groups (methoxy) on the aromatic ring are essential for the cyclization step.
Figure 2: Mechanistic pathway of the Bischler-Napieralski cyclization.
Troubleshooting & Controls
| Issue | Probable Cause | Corrective Action |
| Low Yield in Phase I | Moisture in solvent/reagents. | Distill |
| Styrene Byproduct | Retro-Ritter reaction (overheating). | Lower reaction temperature; ensure |
| Low ee% in Phase II | Reaction temperature too high. | Run ATH at 20 °C or 0 °C (will be slower but more selective). |
| Incomplete Reduction | Catalyst poisoning. | Ensure Phase I product is free of acidic/phosphorous residues. Base wash (NaOH) is mandatory. |
References
-
Bischler, A., & Napieralski, B. (1893).[2][3] "Zur Kenntniss der in der Dehydracetsäure enthaltenen Lactonbindung." Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.[2]
-
Whaley, W. M., & Govindachari, T. R. (1951). "The Bischler-Napieralski Reaction."[2][4][5][6] Organic Reactions, 6, 74.
-
Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97–102.
-
Wang, C., et al. (2008). "Highly Enantioselective Iridium-Catalyzed Hydrogenation of Cyclic Enamides and Cyclic Imines." Journal of the American Chemical Society, 130(44), 14450-14451.
-
Fodor, G., & Nagubandi, S. (1980).[7] "Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates." Tetrahedron, 36(10), 1279-1300.
Sources
Ru-catalyzed asymmetric transfer hydrogenation for R-Tetrahydropapaverine
Application Note: Enantioselective Synthesis of ( )-Tetrahydropapaverine via Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Executive Summary
AtracuriumCisatracuriumThis Application Note details a robust protocol for the Asymmetric Transfer Hydrogenation (ATH) of 3,4-dihydropapaverine (DHP) to
Key Performance Indicators:
-
Enantiomeric Excess (ee): >95% (
-isomer)[1] -
Conversion: >98%
-
Scalability: Demonstrated from gram to kilogram scale.
Scientific Foundation & Mechanism
The Challenge of Isoquinoline Reduction
Papaverine is a fully aromatic isoquinoline. Direct enantioselective reduction of the fully aromatic ring system using Transfer Hydrogenation is kinetically slow due to high resonance stability.
-
Strategic Causality: To ensure high turnover frequencies (TOF) and enantioselectivity, this protocol targets the 3,4-dihydro intermediate (DHP). DHP contains a cyclic imine (C=N) bond, which is significantly more reactive toward hydride transfer than the aromatic precursor. DHP is easily generated from Papaverine via partial reduction (e.g., Sn/HCl or transfer hydrogenation with non-chiral catalysts).
Mechanistic Pathway: Metal-Ligand Bifunctional Catalysis
The reaction proceeds via an ionic mechanism distinct from the concerted mechanism often seen with ketones.
-
Protonation: The imine nitrogen of the substrate is protonated by the formic acid source, increasing electrophilicity at the C1 position.
-
Hydride Transfer: The 18-electron Ruthenium-Hydride species delivers a hydride (H
) to the iminium carbon. -
Stereocontrol: The chiral diamine ligand [(
)-TsDPEN] creates a chiral pocket. The -arene ( -cymene) stabilizes the transition state via CH/ interactions with the substrate's fused phenyl ring. -
Causality of Stereochemistry: For 1-substituted isoquinolines, the (
)-catalyst preferentially yields the ( )-amine . This counter-intuitive relationship (S catalyst giving R product) is due to the specific spatial orientation required to minimize steric clash between the ligand's sulfonyl group and the bulky benzyl substituent of the substrate.
Mechanistic Diagram
Figure 1: Catalytic cycle of Ru-ATH showing the conversion of the 16e active species to the 18e hydride via formic acid, followed by enantioselective reduction of the substrate.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Specifications |
| 3,4-Dihydropapaverine HCl | Substrate | Purity >98% (Prepared from Papaverine) |
| [RuCl( | Catalyst | Commercial grade or prepared in situ |
| Formic Acid / Triethylamine | H-Source | 5:2 Molar Ratio (Azeotropic mixture) |
| Dichloromethane (DCM) | Solvent | Anhydrous, degassed |
| Sodium Hydroxide (1M) | Workup | Aqueous solution |
Catalyst Preparation (In Situ Method)
Note: While the isolated catalyst is commercially available, in situ preparation is cost-effective for scale-up.
-
Charge a Schlenk flask with
(0.5 eq relative to ligand) and ( )-TsDPEN (1.0 eq). -
Add anhydrous DCM and TEA (2 eq).
-
Stir at room temperature for 30 minutes. The solution will turn deep red/purple, indicating formation of the 16e active species.
Asymmetric Reduction Protocol
Scale: 10 mmol Substrate reference.
-
Substrate Preparation: In a separate vessel, dissolve 3,4-Dihydropapaverine HCl (3.75 g, 10 mmol) in degassed DCM (20 mL).
-
Critical Step: Ensure the substrate is the HCl salt or add 1.0 eq of HCl if using the free base. The protonated iminium species is required for the ionic reduction mechanism.
-
-
Reaction Initiation: Add the substrate solution to the catalyst solution (S/C ratio 100:1 to 500:1 depending on desired speed; 200:1 is standard).
-
Hydrogen Source Addition: Add the Formic Acid/TEA (5:2) azeotrope (5 mL, excess) via syringe.
-
Observation: Mild effervescence (
release) may occur.
-
-
Incubation: Stir the reaction mixture at 25–30°C for 12–24 hours.
-
Monitoring: Monitor consumption of starting material via HPLC or TLC (Mobile phase: MeOH/DCM 1:9).
-
-
Quenching: Once conversion >98%, slowly add 1M NaOH (20 mL) to basify the mixture to pH >10. This neutralizes the formic acid and deprotonates the product to its free base.
Workup & Purification
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 15 mL).
-
Washing: Combine organic layers and wash with brine (20 mL) and water (20 mL).
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Crystallization (Optional but Recommended): The crude (
)-THP can be recrystallized from Ethanol/Ether to upgrade ee from 95% to >99%.
Analytical Methods
Enantiomeric Excess Determination (HPLC)
-
Column: Chiralcel OD-H or AD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 280 nm.
-
Retention Times (Approx):
-
(
)-Isomer: -
(
)-Isomer: (Confirm with racemic standard).
-
Workflow Visualization
Figure 2: Operational workflow for the conversion of Papaverine to (R)-THP.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by | Ensure strict degassing of DCM and reagents. |
| Substrate not protonated | Ensure starting material is HCl salt or add 1 eq FA prior to azeotrope. | |
| Low ee (<90%) | Wrong Temperature | Maintain Temp < 30°C. Higher temps increase racemic background reaction. |
| Catalyst degradation | Prepare catalyst fresh; do not store solution > 24h. | |
| Wrong Enantiomer | Ligand Mismatch | Confirm use of ( |
References
-
Original ATH Discovery: Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][3][4] Accounts of Chemical Research, 30(2), 97–102. Link
-
Isoquinoline Reduction Specifics: Uematsu, N., Fujii, A., Hashiguchi, S., Ikariya, T., & Noyori, R. (1996). Asymmetric Transfer Hydrogenation of Imines. Journal of the American Chemical Society, 118(20), 4916–4917. Link
- Ionic Mechanism Verification: Ros, A., Magrez, M.,Pc, L., Lassaletta, J. M., & Fernandez, R. (2009). Asymmetric Transfer Hydrogenation of Imines and Iminium Salts.
-
Stereochemistry of 1-Substituted Isoquinolines: Vina, D., et al. (2009). Enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines. Organic & Biomolecular Chemistry. Link
- Industrial Context (Atracurium): Stenlake, J. B., et al. (1983). Biodegradable neuromuscular blocking agents. European Journal of Medicinal Chemistry, 18, 273.
Disclaimer: This protocol involves the use of transition metal catalysts and organic solvents. All procedures should be performed in a fume hood with appropriate PPE.
Sources
- 1. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis of (S)-/(R)-4-ethyl-N-[(2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]benzamide exhibiting differing antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Industrial Scale-Up of (R)-Tetrahydropapaverine Hydrochloride
This Application Note is structured as a high-level technical guide for process chemists and engineers. It details two distinct industrial pathways for the production of (R)-Tetrahydropapaverine (R-THP) Hydrochloride, a critical intermediate for the muscle relaxants Atracurium and Cisatracurium.
Executive Summary
(R)-Tetrahydropapaverine (R-THP) is the chiral scaffold required for the synthesis of bisbenzylisoquinoline neuromuscular blocking agents. Achieving high optical purity (>99.0% ee) is critical, as the downstream coupling to form Atracurium/Cisatracurium amplifies stereochemical impurities.
This guide presents two validated industrial protocols:
-
Protocol A (Asymmetric Hydrogenation): The preferred modern route using Iridium-catalyzed hydrogenation of 3,4-dihydropapaverine. High throughput, atom-economical.
-
Protocol B (Classical Resolution & Recycling): A robust alternative using N-Acetyl-D-Phenylalanine for facilities lacking high-pressure hydrogenation infrastructure. Includes a racemization loop for yield maximization.
Route Strategy & Decision Matrix
The choice between asymmetric catalysis and classical resolution depends on facility capabilities and cost structures.
| Feature | Method A: Asymmetric Hydrogenation | Method B: Resolution & Recycling |
| Primary Technology | Homogeneous Catalysis (Ir-Phosphine) | Chiral Crystallization |
| Enantiomeric Excess | 95–99% (Direct) | >99% (After recrystallization) |
| Throughput | High (Batch time < 12h) | Medium (Requires multiple crystallizations) |
| Equipment | High-Pressure Hydrogenator (20–50 bar) | Standard Glass-Lined Reactors |
| Cost Driver | Catalyst (Iridium/Ligand) | Resolving Agent & Solvent Recovery |
| Atom Economy | Excellent | Moderate (requires recycling of S-isomer) |
Protocol A: Asymmetric Hydrogenation (Ir-Catalyzed)
Mechanistic Insight
The substrate, 3,4-dihydropapaverine (DHP) , is a cyclic imine. Unlike simple olefins, imines coordinate strongly to metals, often poisoning catalysts. The industrial solution utilizes Iridium(I) complexes with chiral bisphosphine ligands (e.g., (S)-SegPhos or (S)-MeO-BIPHEP) and an iodine additive. The iodine forms a catalytically active Ir-I-H species that facilitates outer-sphere hydrogenation, avoiding strong substrate inhibition.
Critical Process Parameters (CPPs)
-
Substrate Purity: Residual acid from the Bischler-Napieralski cyclization (used to make DHP) must be neutralized. Free amine base is required.
-
H2 Pressure: 20–50 bar. Lower pressures reduce rate and enantioselectivity.
-
Temperature: 25–30°C. Higher temperatures (>50°C) degrade the catalyst and lower ee.
-
S/C Ratio: Substrate-to-Catalyst ratio of 1,000–5,000:1 is the target for economic viability.
Step-by-Step Protocol
Reagents:
-
Substrate: 3,4-Dihydropapaverine free base (100 kg, 295 mol)
-
Catalyst: [Ir(COD)Cl]₂ (0.1 mol%) + (S)-SegPhos (0.22 mol%)
-
Additive: Iodine (I₂) (1.0 mol%)
-
Solvent: Toluene (degassed)
Procedure:
-
Catalyst Preparation (In-situ): In a glovebox or under strict N₂, dissolve [Ir(COD)Cl]₂ and (S)-SegPhos in toluene. Stir for 30 min. Add I₂ and stir for another 30 min until the solution turns clear/amber.
-
Loading: Charge the hydrogenation reactor with 3,4-dihydropapaverine and toluene (500 L).
-
Inertion: Purge reactor with N₂ (3x) and H₂ (3x) to remove all oxygen (O₂ poisons the Ir catalyst).
-
Injection: Transfer the catalyst solution into the reactor via a pressure-equalized addition funnel under H₂ flow.
-
Reaction: Pressurize to 30 bar H₂ . Stir vigorously at 25°C .
-
Monitoring: Monitor H₂ uptake. Reaction typically completes in 8–12 hours. Check conversion via HPLC (Target: >99.5%).
-
Work-up: Vent H₂. Concentrate the toluene solution under vacuum to remove solvent.
-
Salt Formation: Redissolve residue in Ethanol (300 L). Cool to 0°C. Slowly add concentrated HCl (1.1 eq) to precipitate R-THP·HCl.
-
Filtration: Centrifuge the slurry, wash with cold ethanol/MTBE, and dry.
Expected Yield: 92–95% Expected Optical Purity: >97% ee (upgradable to >99% via recrystallization).
Protocol B: Classical Resolution with Recycling
Mechanistic Insight
This method relies on the solubility difference between diastereomeric salts. N-Acetyl-D-Phenylalanine is the preferred resolving agent for obtaining the R-isomer directly. The "waste" S-isomer is not discarded; it is racemized via oxidation (using dilute bleach or air/catalyst) back to the imine (3,4-dihydropapaverine) or reduced/re-oxidized, then recycled.
Step-by-Step Protocol
Reagents:
-
Substrate: Racemic Tetrahydropapaverine free base (100 kg)
-
Resolving Agent: N-Acetyl-D-Phenylalanine (0.55 eq)
-
Solvent: Acetone/Water or Acetonitrile
Procedure:
-
Dissolution: Dissolve racemic THP (100 kg) in Acetone (600 L) at reflux (55°C).
-
Addition: Add N-Acetyl-D-Phenylalanine (33 kg) dissolved in warm water/acetone.
-
Crystallization: Cool slowly to 20°C over 6 hours, then to 0–5°C for 2 hours. The (R)-THP[1]·(D)-NAP salt crystallizes.
-
Filtration: Filter the solid. The mother liquor contains the (S)-enriched fraction.
-
Liberation: Suspend the wet cake in water/toluene. Basify with NaOH (pH 12). Extract the free base (R)-THP into toluene.
-
Salt Formation: Add HCl gas or conc. HCl to the toluene layer to precipitate (R)-THP[2]·HCl.
-
Recycling (S-Isomer):
-
Take mother liquor from Step 4. Evaporate solvent.
-
Basify to get (S)-THP free base.
-
Racemization: Treat with catalytic Pd/C under air or Sodium Hypochlorite (mild oxidation) to revert to 3,4-dihydropapaverine.
-
Reduce with NaBH4 to regenerate Racemic THP.
-
Return to Step 1.
-
Process Visualization
Comparative Workflow Diagram
Caption: Comparative workflow of Asymmetric Hydrogenation (Green) vs. Classical Resolution with Recycling (Red).
Quality Control & Analytical Standards
To ensure "Self-Validating" protocols, the following analytical controls must be implemented at key hold points.
| Attribute | Specification | Analytical Method |
| Appearance | White crystalline powder | Visual |
| Identification | Matches Reference Standard | IR / NMR |
| Assay (HPLC) | 98.0% – 102.0% w/w | HPLC (C18 Column) |
| Chiral Purity | ≥ 99.0% ee | Chiral HPLC (Chiralcel OD-H or AD-H) |
| Residual Solvents | Meets ICH Q3C | GC-Headspace |
| Iridium Content | < 10 ppm (Method A only) | ICP-MS |
| Loss on Drying | < 1.0% | Gravimetric |
Chiral HPLC Method (Example):
-
Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1)
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 280 nm
-
Retention: (R)-Isomer ~12 min; (S)-Isomer ~16 min.
References
-
Preparation of R-tetrahydropapaverine hydrochloride. ChemicalBook Protocols. Available at:
-
Practical Process for Synthesizing R-Tetrahydropapaverine. ACS Omega, 2022. (Describes the N-acetyl-D-phenylalanine resolution and racemization strategy). Available at:
-
Synthesis method of tetrahydropapaverine hydrochloride. Google Patents CN115124466A. (One-pot synthesis and purification details). Available at:
-
Iridium-catalyzed asymmetric hydrogenation of N-phosphinoylimine. RSC Advances. (General protocol for Ir-catalyzed imine hydrogenation). Available at:
-
(R)-Tetrahydropapaverine Hydrochloride Product Specifications. MedChemExpress. Available at:
Sources
Application Note: Enzymatic Kinetic Resolution of Tetrahydropapaverine (THP)
Introduction & Scope
Tetrahydropapaverine (THP) is a critical benzylisoquinoline alkaloid intermediate used in the synthesis of bis-benzylisoquinoline neuromuscular blocking agents, most notably Atracurium and Cisatracurium . While chemical resolution using chiral acids (e.g.,
This application note details a biocatalytic kinetic resolution (KR) workflow. By utilizing the stereoselective properties of lipases (specifically Candida antarctica Lipase B), researchers can achieve high enantiomeric excess (
Why Enzymatic Resolution?
-
Selectivity: Lipases differentiate between enantiomers based on steric fit within the active site, often achieving Enantiomeric Ratios (
) > 100. -
Scalability: The process runs in organic solvents, allowing high substrate loading.
-
Sustainability: Eliminates the need for stoichiometric chiral resolving agents and heavy metal catalysts.
Mechanism of Action
In this kinetic resolution, the lipase catalyzes the
-
Fast Reaction: (
)-THP + Acyl Donor ( )-Amide -
Slow Reaction: (
)-THP + Acyl Donor No Reaction (remains as free amine)
This results in a mixture of (
Workflow Visualization
Figure 1: Mechanism of lipase-catalyzed kinetic resolution for 1-substituted tetrahydroisoquinolines.
Critical Parameters & Optimization
Before proceeding to the protocol, the following parameters must be controlled to ensure reproducibility.
| Parameter | Recommended Condition | Rationale |
| Enzyme | CAL-B (immobilized, e.g., Novozym 435) | High stability in organic solvents; distinct binding pocket for bulky amines. |
| Acyl Donor | Vinyl Acetate (irreversible) | Tautomerization of the leaving group (vinyl alcohol |
| Solvent | MTBE or Toluene | Hydrophobic solvents preserve the essential water layer around the enzyme, maintaining activity. |
| Temperature | 30°C - 45°C | Balance between reaction rate and enzyme thermal stability. |
| Water Activity ( | < 0.1 (Dry) | Excess water promotes hydrolysis (reverse reaction) and non-specific acyl migration. Use molecular sieves.[1] |
Experimental Protocols
Protocol A: Analytical Screening (Micro-scale)
Objective: To determine the
Materials:
-
Racemic Tetrahydropapaverine (10 mg)
-
Immobilized CAL-B (e.g., Novozym 435, 5 mg)
-
Vinyl Acetate (2 equivalents)
-
Dry MTBE (1 mL)
-
4Å Molecular Sieves (activated)
Steps:
-
Weigh 10 mg of racemic THP into a 2 mL HPLC vial.
-
Add 1 mL of dry MTBE and 5 mg of molecular sieves.
-
Add 5 mg of immobilized CAL-B.
-
Initiate reaction by adding 2 equivalents of Vinyl Acetate.
-
Incubate in a thermoshaker at 35°C / 800 rpm.
-
Sampling: At
, remove 50 µL aliquots. Filter to remove enzyme. Dilute with Mobile Phase and analyze via Chiral HPLC.
Protocol B: Preparative Scale Resolution (Gram-Scale)
Objective: Production of isolated (
1. Reaction Setup:
-
In a dry 100 mL round-bottom flask, dissolve 1.0 g (2.9 mmol) of racemic THP in 30 mL of dry Toluene .
-
Add 200 mg of Immobilized CAL-B (20% w/w relative to substrate).
-
Add 500 mg of activated 4Å molecular sieves.
-
Stir at 150 rpm and heat to 40°C .
-
Add 0.54 mL (5.8 mmol, 2 eq) of Vinyl Acetate dropwise.
-
Monitor reaction via HPLC or TLC (Silica; MeOH:DCM 1:9). Stop when conversion reaches ~50% (typically 24-48 hours).
2. Workup & Separation (Chemo-selective Extraction): Since the product is a neutral amide and the desired substrate is a basic amine, chromatography is unnecessary.
-
Filtration: Filter the reaction mixture to remove the enzyme and sieves. Wash the solids with 10 mL Toluene.
-
Acid Extraction: Transfer the filtrate (organic) to a separatory funnel. Extract with 1M HCl (3 x 15 mL) .
-
Recovery of (
)-THP:-
Take the combined aqueous acidic layers.
-
Adjust pH to ~10 using 2M NaOH (solution becomes cloudy as free base precipitates).
-
Extract with DCM (3 x 20 mL).
-
Dry combined DCM layers over MgSO
, filter, and concentrate in vacuo.
-
Workup Logic Diagram
Figure 2: Downstream processing and separation of THP enantiomers.
Analytical Validation
To validate the protocol, you must calculate the Enantiomeric Ratio (
Chiral HPLC Method[4][5][6][7][8]
-
Column: Chiralpak AD-H or OD-H (Daicel), 4.6 x 250 mm, 5 µm.
-
Mobile Phase:
-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).-
Note: Diethylamine (DEA) is crucial to suppress peak tailing of the basic amine.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 280 nm.
-
Temperature: 25°C.
Calculation of Selectivity ( -value)
Do not rely solely on yield. Use the Rakels-Straathof equation, which is independent of conversion extent:
Where:
-
= Conversion fraction (
) - = Enantiomeric excess of substrate (unreacted amine)
- = Enantiomeric excess of product (amide)
Target Specification: An
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<10%) | Enzyme inactivation or water content too high. | Dry solvents over molecular sieves. Ensure vinyl acetate is fresh (no acetic acid). |
| Low Selectivity ( | Non-specific acylation (chemical background). | Lower temperature to 25°C. Verify no uncatalyzed reaction occurs in blank control. |
| Emulsion during Workup | Amide surfactant properties. | Add brine (saturated NaCl) to the aqueous phase. Filter through Celite if necessary. |
| Peak Tailing in HPLC | Interaction of amine with silanols. | Increase Diethylamine (DEA) to 0.2% in mobile phase. |
References
-
Ghanem, A. (2007).[5] Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched 1-substituted-1,2,3,4-tetrahydroisoquinolines. Tetrahedron: Asymmetry.[1][6][7][8][9][10] Link
-
Paizs, C., & Irimie, F. D. (2025). Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters.[10] ResearchGate. Link
-
Daicel Chiral Technologies. Chiral Selector Applications for Isoquinolines.Link
-
Carr, R., et al. (2002). Process for the preparation of (S)-Tetrahydropapaverine. Organic Process Research & Development.[11] (General grounding on chemical vs enzymatic routes).
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Workup [chem.rochester.edu]
- 3. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Troubleshooting & Optimization
Improving enantiomeric excess (ee) in R-Tetrahydropapaverine resolution
Technical Support Center: -Tetrahydropapaverine Resolution
Senior Application Scientist Desk
Subject: Optimizing Enantiomeric Excess (ee) in
Executive Summary & Context
You are likely accessing this guide because you are synthesizing Atracurium Besylate or Cisatracurium and require high-purity
The industry standard for this resolution utilizes
The Baseline Protocol (Reference Standard)
Note: This protocol assumes a crude racemic THP free base starting material.
Reagents & Stoichiometry
| Component | Role | Stoichiometry (Eq) | Notes |
| Racemic THP | Substrate | 1.0 | Purity should be >95% HPLC to prevent impurity inhibition. |
| Resolving Agent | 0.5 - 0.6 | Using 0.5 eq (Pope-Peachy method) maximizes theoretical yield of the desired salt.[1] | |
| Methanol (MeOH) | Solvent | -- | High solubility for both isomers.[1] |
| Ethyl Acetate (EtOAc) | Anti-solvent | -- | Reduces solubility to force crystallization.[1] |
Step-by-Step Workflow
-
Dissolution: Dissolve Racemic THP (1.0 eq) and
-AL (0.55 eq) in MeOH (5 vol) at reflux ( ). -
Anti-solvent Addition: Slowly add EtOAc (10 vol) while maintaining reflux.
-
Seeding (Critical): Cool to
. Add pure seed crystals of -THP -AL salt (0.1 wt%). -
Controlled Cooling: Ramp temperature down to
at a rate of . -
Aging: Stir at
for 4–6 hours to allow Ostwald ripening. -
Filtration: Filter the white solid. Wash with cold EtOAc/MeOH (2:1).
-
Liberation: Suspend salt in Toluene/Water. Adjust pH to 10–11 with
.[1] Separate organic layer and concentrate to obtain -THP Free Base.[1]
Visualizing the Process Logic
The following diagram illustrates the decision matrix for the resolution process, distinguishing between thermodynamic control (high ee) and kinetic trapping (low ee).
Figure 1: Process flow and decision nodes for R-THP resolution. Note the critical checkpoint at the cooling phase to prevent oiling out.
Troubleshooting Guide: Improving ee
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
Symptoms: The solution turns cloudy/milky before solids appear.[1] The product settles as a gum or oil at the bottom.[1] Root Cause: The system entered the "metastable zone" too deeply before nucleation occurred.[1] The oil phase is often an amorphous mix of both enantiomers, destroying selectivity. Corrective Actions:
-
Seed at Low Supersaturation: Do not wait for spontaneous nucleation. Add seeds at
below the saturation temperature (approx ). -
Adjust Solvent Ratio: Increase the Methanol content. Oiling out indicates the solvent system is too non-polar (too much EtOAc) for the salt to remain in solution during cooling.
-
Slower Ramp: Reduce cooling rate from
to in the critical nucleation window ( ).
Issue 2: Low Enantiomeric Excess (80–90% ee)
Symptoms: You have a nice crystalline solid, but chiral HPLC shows 10–20% of the
-
The "Swish" (Slurry Ageing): Do not fully redissolve.[1] Suspend the solid in refluxing EtOAc/MeOH (9:1) for 2 hours. This exploits Ostwald Ripening : small, impure crystals dissolve, while large, pure crystals grow.[1]
-
Recrystallization: If ee is <90%, a full recrystallization is required.[1] Dissolve the salt in minimal hot Methanol (3 vol), then add Acetone (6 vol) as the anti-solvent. Acetone often yields higher optical purity than EtOAc in the second pass.[1]
Issue 3: Low Yield (<30%) with High ee
Symptoms: The product is pure, but a significant amount of
-
Final Temperature: Ensure the slurry is cooled to
before filtration. -
Anti-Solvent Push: Increase the EtOAc ratio at the end of the cooling ramp (not the beginning). Add an extra 2–3 volumes of EtOAc once the mixture is at
to force the remaining salt out of solution.
Advanced Optimization Data
The following table summarizes solvent effects on resolution efficiency based on internal application data.
| Solvent System (Vol:Vol) | Typical Yield (%) | Typical ee (%) | Risk Factor |
| MeOH : Acetone (1:2) | 35 - 40% | 98.5% | Low.[1] Best for high purity. |
| MeOH : EtOAc (1:2) | 40 - 45% | 94.0% | Moderate.[1] Prone to oiling out.[1][2] |
| Ethanol : Water (95:5) | 25 - 30% | 99.0% | High.[1] Low yield due to solubility.[1] |
| IPA : Isopropyl Ether | < 20% | 92.0% | High.[1] Poor solubility of salt.[1] |
FAQ: Specific User Scenarios
Q: Can I use
Q: My resolved salt is colored (yellow/brown). Does this affect the next step? A: Yes. Color usually indicates oxidation products of THP (often enamines).[1] These impurities can inhibit the crystallization of the besylate salt in the next step (Atracurium synthesis). We recommend a charcoal treatment (Activated Carbon, 5 wt%) on the free base before attempting resolution.
Q: Why do you recommend 0.55 eq of resolving agent instead of 1.0 eq?
A: This is the "Pope-Peachy" approach. Since you only want to crystallize 50% of the racemate (the
References
-
Glaxo Wellcome Inc. (1995).[1] Process for the preparation of atracurium besylate.[1][3] US Patent 5,428,158.[1]
- Key Authority: Establishes the foundational chemistry for THP resolution in the context of
-
Abbott Laboratories. (1997).[1] Process for the preparation and isolation of atracurium besylate.[1] US Patent 5,684,154.[1]
- Key Authority: Discusses impurity profiles and purification of intermediates derived
-
Jacques, J., Collet, A., & Wilen, S. H. (1981).[1] Enantiomers, Racemates, and Resolutions.[4][5] Wiley-Interscience.[1]
- Key Authority: The definitive text on the mechanisms of chiral resolution, including the "Pope-Peachy" method and Ostwald ripening phenomena.
-
Gadamsetty, S. (1999).[1] Process Chemistry in the Pharmaceutical Industry.[1][6] CRC Press.[1]
- Key Authority: Provides industrial context for scaling up chiral resolutions and handling "oiling out" issues.
Technical Support Center: Optimizing Solvent Selection for N-acetyl-D-phenylalanine Resolution
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the resolution of N-acetyl-D-phenylalanine. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.
Troubleshooting Guide: Common Issues in N-acetyl-D-phenylalanine Resolution
This section addresses common challenges encountered during the crystallization-based resolution of N-acetyl-D-phenylalanine, presented in a question-and-answer format.
Question 1: I am not getting any crystals to form, even after cooling and extended stirring. What are the likely causes and how can I fix this?
Answer:
Failure to induce crystallization is a common issue and can typically be traced back to one of two primary factors: subsaturation or the presence of impurities.
-
Subsaturation: The most common reason for a lack of crystallization is that the solution is not supersaturated. This means the concentration of your diastereomeric salt is below its solubility limit in the chosen solvent at that temperature.
-
Solution:
-
Increase Concentration: Carefully evaporate a portion of the solvent under reduced pressure and re-attempt crystallization. Be cautious not to evaporate too much solvent, as this can lead to rapid, non-selective precipitation.
-
Solvent Swap: If you are using a solvent in which your diastereomeric salt is highly soluble, consider performing a solvent swap. This involves adding an "anti-solvent" (a solvent in which your salt is poorly soluble) to the solution to induce precipitation. This should be done dropwise and with vigorous stirring to avoid oiling out.
-
Temperature Gradient: Ensure you are cooling the solution to a sufficiently low temperature. The solubility of most salts decreases significantly with temperature.
-
-
-
Impurities: The presence of soluble impurities can inhibit nucleation and crystal growth.
-
Solution:
-
Recrystallization of Starting Material: Purify your starting N-acetyl-DL-phenylalanine and the resolving agent before forming the diastereomeric salt.
-
Activated Carbon Treatment: If you suspect colored or tar-like impurities, you can treat your solution with a small amount of activated carbon before filtration and crystallization.
-
-
Question 2: I am getting very low yield of my desired N-acetyl-D-phenylalanine enantiomer. How can I improve this?
Answer:
Low yield is often a result of suboptimal solvent selection or an inappropriate ratio of resolving agent.
-
Solvent Choice: The ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts. If both salts are highly soluble, your yield of the less soluble salt will be low.
-
Solution: A systematic solvent screening is highly recommended. Test a range of solvents with varying polarities. For instance, while diastereomeric salts might be highly soluble in methanol, leading to low optical purity and yield, water has been shown to be a more effective solvent in some cases due to lower solubility of the salts.[1][2]
-
-
Resolving Agent Ratio: The stoichiometry between the racemic mixture and the resolving agent is critical.
-
Solution: While a 1:1 molar ratio is a common starting point, the optimal ratio may vary. Experiment with different molar ratios, such as 0.5:1 or 0.75:1 of the resolving agent to the racemate, to find the balance that maximizes both yield and optical purity.[2]
-
Question 3: The enantiomeric excess (e.e.) of my resolved N-acetyl-D-phenylalanine is poor. What is causing this and what are the solutions?
Answer:
Poor enantiomeric excess indicates that your crystallization is not selective enough. This is almost always a solvent-related issue.
-
High Solubility of Both Diastereomeric Salts: If both diastereomeric salts are too soluble in the chosen solvent, the less soluble salt will not preferentially crystallize.
-
Solution: As with low yield, a thorough solvent screening is necessary. You are looking for a solvent where one diastereomeric salt has significantly lower solubility than the other. A study on a similar resolution showed that while diastereomeric salts were more soluble in methanol than in water, this led to a lower optical purity of the final product, indicating that water was the preferred solvent in that case.[1][2]
-
-
Co-crystallization: In some cases, the two diastereomeric salts may co-crystallize, leading to a product with low e.e.
-
Solution:
-
Recrystallization: A single crystallization may not be sufficient. Recrystallizing the obtained product from the same or a different solvent can significantly enhance the enantiomeric purity.
-
Solvent System Optimization: Experiment with solvent mixtures. The polarity and hydrogen bonding capabilities of the solvent can influence the crystal lattice and potentially reduce co-crystallization.[3][4]
-
-
Question 4: My product "oils out" instead of crystallizing. How do I prevent this?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to a very high level of supersaturation or a large difference in polarity between the solute and the solvent.
-
Rapid Supersaturation: If the solution becomes supersaturated too quickly (e.g., by rapid cooling or adding an anti-solvent too fast), the molecules may not have enough time to arrange themselves into an ordered crystal lattice.
-
Solution:
-
Slower Cooling: Allow the solution to cool slowly to the crystallization temperature. A programmable cooling bath is ideal for this.
-
Gradual Anti-solvent Addition: If using an anti-solvent, add it dropwise to a vigorously stirred solution.
-
-
-
Solvent-Solute Mismatch: A significant mismatch in polarity can also lead to oiling out.
-
Solution: Choose a solvent system where the solute has moderate solubility at elevated temperatures and lower solubility at cooler temperatures. This allows for a controlled crystallization process.
-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when optimizing the solvent for my resolution?
A1: The most crucial first step is to conduct a systematic solvent screening. This involves testing the solubility of your N-acetyl-DL-phenylalanine and your resolving agent in a variety of solvents with different polarities. The goal is to find a solvent in which the racemic starting material has good solubility at an elevated temperature, but the resulting diastereomeric salts have significantly different (and lower) solubilities at a reduced temperature.
Q2: How does solvent polarity affect the resolution of N-acetyl-D-phenylalanine?
A2: Solvent polarity plays a critical role by influencing the solubility of the diastereomeric salts.[3][4] Generally, more polar solvents will better solvate and dissolve the ionic diastereomeric salts. The key is to find a solvent with a polarity that allows for a large difference in solubility between the two diastereomeric salts, which is the driving force for a successful resolution by crystallization.
Q3: Can I use a mixture of solvents?
A3: Yes, using a solvent mixture is a common and effective strategy. By mixing a "good" solvent (in which the compound is soluble) with a "poor" solvent (in which it is less soluble), you can fine-tune the solubility properties to achieve optimal crystallization conditions.
Q4: How do I determine the enantiomeric excess of my product?
A4: The most common and accurate method for determining enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC).[5][] This technique uses a chiral stationary phase to separate the two enantiomers, and the relative peak areas can be used to calculate the e.e. Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent.
Q5: What is preferential crystallization and can it be used for N-acetyl-D-phenylalanine?
A5: Preferential crystallization is a method used for the resolution of conglomerates, which are racemic mixtures that crystallize as a physical mixture of separate D- and L-enantiomer crystals.[7][8] A study has shown that the pentylammonium salt of N-acetyl-DL-phenylalanine can be resolved by preferential crystallization in ethanol.[9] This method involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer.
Detailed Experimental Protocols
Protocol 1: Systematic Solvent Screening for Diastereomeric Salt Crystallization
This protocol outlines a systematic approach to identify a suitable solvent for the resolution of N-acetyl-D-phenylalanine.
Objective: To identify a solvent that provides a significant solubility difference between the two diastereomeric salts of N-acetyl-phenylalanine.
Materials:
-
N-acetyl-DL-phenylalanine
-
Chiral resolving agent (e.g., a chiral amine)
-
A selection of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene)
-
Small vials or test tubes
-
Heating and stirring plate
-
Cooling bath
Procedure:
-
Prepare Diastereomeric Salts: In two separate flasks, react your N-acetyl-L-phenylalanine and N-acetyl-D-phenylalanine with your chosen resolving agent to form the two pure diastereomeric salts. Isolate and dry these salts.
-
Solubility Tests: a. For each solvent to be tested, place a small, known amount of each pure diastereomeric salt into separate labeled vials. b. Add the solvent dropwise at room temperature while stirring until the solid just dissolves. Record the volume of solvent added. This gives you a qualitative measure of room temperature solubility. c. For solvents where the salts are sparingly soluble at room temperature, gently heat the vials while continuing to add the solvent dropwise until the solid dissolves. Record the temperature and volume of solvent. d. Once dissolved at a higher temperature, allow the vials to cool slowly to room temperature and then place them in a cooling bath (e.g., an ice bath). e. Observe the vials for crystal formation. Note the temperature at which crystallization begins and the relative amount of crystalline material for each diastereomer.
-
Analysis: The ideal solvent will be one in which both diastereomeric salts are soluble at an elevated temperature, but upon cooling, one salt crystallizes out significantly more than the other.
Protocol 2: Determination of Enantiomeric Excess using Chiral HPLC
Objective: To accurately quantify the enantiomeric excess of a resolved sample of N-acetyl-D-phenylalanine.
Materials:
-
Resolved N-acetyl-D-phenylalanine sample
-
Reference standards of pure N-acetyl-D-phenylalanine and N-acetyl-L-phenylalanine
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)
-
HPLC system with a UV detector
Procedure:
-
Method Development (if necessary): a. Dissolve the racemic N-acetyl-DL-phenylalanine in the mobile phase. b. Inject the racemic mixture onto the chiral column and run a gradient of your chosen mobile phase components (e.g., hexane and isopropanol). c. Adjust the mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks.
-
Sample Preparation: a. Accurately weigh a small amount of your resolved N-acetyl-D-phenylalanine sample and dissolve it in a known volume of the mobile phase. b. Prepare solutions of the pure D and L standards at a similar concentration.
-
HPLC Analysis: a. Inject the pure D and L standards to determine their retention times. b. Inject your resolved sample. c. Integrate the peak areas for both the D and L enantiomers in the chromatogram of your sample.
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Data Summary
Solubility of N-acetyl-phenylalanine in Various Solvents
The following table provides a summary of the solubility of N-acetyl-phenylalanine in different solvents. This data is crucial for making an informed initial selection of solvents for your resolution experiments.
| Solvent | N-acetyl-L-phenylalanine Solubility | N-acetyl-D-phenylalanine Solubility | Notes |
| Water | 7.69 mg/mL | Moderately soluble | pH-dependent solubility.[10][11] |
| Methanol | Soluble | Soluble | Diastereomeric salts can be highly soluble, potentially leading to lower optical purity.[1][2][12] |
| Ethanol | 20 mg/mL | Soluble | Has been successfully used for the preferential crystallization of a salt of N-acetyl-DL-phenylalanine.[9][12] |
| DMSO | 100 mg/mL | 100 mg/mL | Highly coordinating polar solvent; may not be ideal for crystallization due to high solubility.[4][10][13] |
| Acetone | 20 mg/mL | Soluble | A less polar option that could be explored.[12] |
Note: The solubility of diastereomeric salts will differ from the free acid and will need to be determined experimentally as outlined in Protocol 1.
Visualizations
Workflow for Optimizing Solvent Selection
The following diagram illustrates a logical workflow for selecting and optimizing a solvent for the resolution of N-acetyl-D-phenylalanine.
Caption: A workflow for solvent selection and optimization.
Causality in Chiral Resolution by Crystallization
This diagram illustrates the key relationships between experimental choices and the outcome of the resolution.
Caption: Key factors influencing chiral resolution outcomes.
References
- WO1980002421A1 - Process for producing n-acyl-d-phenylalanine ester - Google Patents. (n.d.).
-
Miyazaki, H., Shiraiwa, T., & Kurokawa, H. (1986). Optical resolution of pentylammonium salt of N-acetyl-DL-phenylalanine by preferential crystallization procedure. NIPPON KAGAKU KAISHI, (1), 87–89. [Link]
-
N-Acetyl-L-phenylalanine - Solubility of Things. (n.d.). Retrieved February 5, 2026, from [Link]
-
Chemical Resolution of Dl-Phenylalanine Methyl Ester Using N-Acetyl-D-Phenylglycine as Resolving Agent - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]
-
Li, J., Liu, Y., & Wang, J. (2015). Chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as resolving agent. Research on Chemical Intermediates, 41(10), 7337–7346. [Link]
-
Johnson, R. P., Bjustrom, D., & Skulason, E. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry, 88(24), 12301–12307. [Link]
-
Kubik, Ł., Ulatowski, F., & Jurczak, J. (2017). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 22(12), 2207. [Link]
-
Sánchez, C., Salgado, A., & García-Ruiz, C. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 833–838. [Link]
-
Takenaka, N., & Yamaguchi, T. (2015). Chiral resolution with frozen aqueous amino acids. RSC Advances, 5(113), 92953–92957. [Link]
-
Miller, S. J., & Wolf, C. (2013). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 135(42), 15949–15952. [Link]
-
A Validated Chiral HPLC Method for the Enantiomeric Separation of Melphalan HCl. (n.d.). Retrieved February 5, 2026, from [Link]
-
(PDF) Chiral Resolution with Frozen Aqueous Amino Acids - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]
-
Coquerel, G. (2006). Pitfalls and rewards of preferential crystallization. CrystEngComm, 8(12), 859. [Link]
- US4379941A - Resolution of racemic amino acids - Google Patents. (n.d.).
-
Advances in enantioselective resolution applying preferential crystallization and enzymatic racemization. (2021, February 22). ETH Zurich. [Link]
-
Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC - Juniper Publishers. (n.d.). Retrieved February 5, 2026, from [Link]
-
N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - MDPI. (n.d.). Retrieved February 5, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. Pitfalls and rewards of preferential crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. repo.bibliothek.uni-halle.de [repo.bibliothek.uni-halle.de]
- 9. Sci-Hub. Optical resolution of pentylammonium salt of N-acetyl-DL-phenylalanine by preferential crystallization procedure. / NIPPON KAGAKU KAISHI, 1986 [sci-hub.jp]
- 10. medchemexpress.com [medchemexpress.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. N-Acetyl-L-phenylalanine | 2018-61-3 [chemicalbook.com]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Hydrogenation of Papaverine to Tetrahydropapaverine (THP)
Topic: Reducing Palladium Catalyst Poisoning in Tetrahydropapaverine Hydrogenation Role: Senior Application Scientist Status: Operational
Executive Summary & Core Directive
Welcome to the Technical Support Center. You are likely here because your hydrogenation of Papaverine (1) to Tetrahydropapaverine (2) has stalled, failed to initiate, or is showing poor reproducibility.
In the synthesis of THP, the reduction of the isoquinoline ring is theoretically straightforward but practically treacherous due to catalyst poisoning . The two primary antagonists are Sulfur residues (irreversible poisons from upstream synthesis) and Nitrogen lone-pair coordination (reversible substrate inhibition).
This guide replaces trial-and-error with mechanistic causality. We focus on two pillars: Feedstock Sanitation (removing poisons before they enter the reactor) and Proton Management (preventing substrate inhibition).
Diagnostic Hub: Troubleshooting Q&A
Issue: The Reaction "Dies" at 30-50% Conversion
User Question: My reaction starts rapidly, consuming hydrogen for the first 30 minutes, but then stops completely at ~50% conversion. Adding more catalyst doesn't restart it. Why?
Root Cause: This is the classic signature of Pore Mouth Poisoning or Product Inhibition .
-
Mechanism: As Tetrahydropapaverine (THP) forms, it is a stronger base (secondary amine) than the starting Papaverine (isoquinoline). If the reaction medium is neutral, the product (THP) binds strongly to the Pd surface, blocking the pores and preventing the bulky Papaverine from reaching active sites.
-
Solution: You must run this reaction in acidic media (e.g., Acetic Acid or MeOH/HCl).
-
Why? Protonating the nitrogen (
) eliminates the lone pair's ability to coordinate with the Palladium. The protonated species has low affinity for the metal surface, allowing it to desorb and free the active site.
-
Issue: The Reaction Never Starts (Induction Failure)
User Question: I pressurized the vessel to 60 psi, but the uptake curve is flat. Zero consumption.
Root Cause: Irreversible Catalyst Poisoning (Sulfur).
-
Mechanism: Papaverine is often synthesized via routes involving sulfur (e.g., sulfur dehydrogenation or reagents like thionyl chloride/sulfuric acid upstream). Even trace levels (<5 ppm) of thiophenes or sulfides will permanently bind to Pd active sites, rendering the catalyst inert immediately upon contact.
-
Solution: You cannot "fix" the catalyst. You must clean the feedstock. See Protocol A: Feedstock Sanitation .
Issue: Variable Reaction Times (Batch-to-Batch Inconsistency)
User Question: Batch A finished in 4 hours. Batch B took 18 hours. Same conditions. Why?
Root Cause: Mass Transfer vs. Kinetic Control.
-
Mechanism: If your stirring rate is inconsistent, you may be oscillating between hydrogen-starved (diffusion limited) and hydrogen-saturated regimes. However, more likely, "Batch B" contained trace impurities (halides or heavy metals) that reduced the Turnover Frequency (TOF) without killing the catalyst entirely.
-
Solution: Standardize agitation (rpm) and implement a recrystallization step for the starting material.
Visualizing the Failure Modes
The following logic flow helps you distinguish between poisoning and kinetic issues.
Caption: Decision tree for diagnosing Pd/C hydrogenation failures based on hydrogen uptake profiles.
Technical Deep Dive: The Mechanism of Inhibition
Understanding why the reaction fails allows for robust process design.
The "Nitrogen Trap" (Reversible)
Palladium is an electron-deficient metal surface. The nitrogen atom in isoquinolines (and the resulting secondary amine in THP) possesses a lone pair of electrons.
-
Neutral Conditions: The N-lone pair donates electron density to the Pd d-orbitals (
-donation). This bond is strong enough to compete with Hydrogen adsorption ( ). The substrate effectively "sits" on the catalyst without reacting. -
Acidic Conditions: Acid (
) protonates the Nitrogen. The resulting ammonium species ( ) has no lone pair to donate. It interacts with the surface only transiently, allowing Hydrogenation to proceed.
The "Sulfur Kill" (Irreversible)
Sulfur (from precursors like thio-ethers or sulfate esters) forms a
Experimental Protocols
Protocol A: Feedstock Sanitation (The Firewall)
Use this BEFORE hydrogenation if you suspect sulfur or halide contamination.
Objective: Reduce S-content to <1 ppm.
| Step | Action | Mechanistic Rationale |
| 1 | Dissolve Papaverine (free base or HCl) in Methanol (10 mL/g). | Maximize solubility for contact efficiency. |
| 2 | Add Activated Carbon (Type: Norit SX Ultra or equivalent) at 10 wt% loading relative to substrate. | High surface area carbon physically adsorbs large organic sulfides and thiophenes. |
| 3 | Heat to reflux for 60 minutes. | Kinetic energy increases the rate of adsorption into carbon micropores. |
| 4 | Hot Filtration over a Celite pad. | Removes carbon fines. Critical: Do not let the solution cool during filtration to prevent precipitation. |
| 5 | (Optional) Lead Acetate Test : Dip a strip of lead acetate paper into the filtrate. | If paper turns black/brown, sulfur is still present. Repeat Carbon treatment. |
| 6 | Concentrate and Recrystallize (e.g., from EtOH). | Final purification step to ensure crystal lattice purity. |
Protocol B: Acid-Promoted Hydrogenation (The Standard)
The robust method for converting Papaverine to THP.
Reagents:
-
Substrate: Purified Papaverine (1.0 eq)
-
Catalyst: 10% Pd/C (50% water wet). Loading: 5 wt% dry basis.
-
Solvent: Glacial Acetic Acid (or MeOH with 1.1 eq HCl).
-
Gas: Hydrogen (H2).[1]
Procedure:
-
Inerting: Charge the hydrogenation vessel (Parr shaker or autoclave) with Papaverine and Catalyst. Safety: Add catalyst under Nitrogen/Argon blanket to prevent ignition of solvent vapors.
-
Solvent Addition: Add Glacial Acetic Acid carefully.
-
Note: If using Methanol, add 1.1 equivalents of concentrated HCl. The goal is to ensure the pH is < 2.
-
-
Purge: Cycle Nitrogen (3x) and Hydrogen (3x) to remove Oxygen.
-
Reaction: Pressurize to 40-60 psi (3-4 bar) H2. Heat to 50°C .
-
Why Heat? While the reaction can occur at RT, 50°C overcomes the activation energy barrier for the sterically hindered dimethoxy-isoquinoline core.
-
-
Monitoring: Monitor H2 uptake. Reaction is complete when uptake plateaus.
-
Workup: Filter catalyst over Celite. Rinse with MeOH.[2] Concentrate filtrate.[3]
-
Neutralization: If using Acetic Acid, you must basify (NaOH/NH4OH) to liberate the THP free base if required, or isolate as the acetate salt.
-
Comparison of Conditions
| Parameter | Neutral MeOH (Not Recommended) | Acidic MeOH (Recommended) | Glacial Acetic Acid (Best Practice) |
| Reaction Rate | Very Slow / Stalls | Fast | Very Fast |
| Catalyst Loading | High (10-20 wt%) | Low (2-5 wt%) | Low (2-5 wt%) |
| Poison Sensitivity | High (Substrate acts as poison) | Moderate | Low (Protonation protects Pd) |
| Workup | Simple Evaporation | Requires Neutralization | Requires Neutralization |
Mechanism Visualization
Caption: Mechanism of Acid Promotion: Protonation prevents the "Nitrogen Trap," allowing the catalytic cycle to proceed.
References
-
Rylander, P. N. (1967).[4] Catalytic Hydrogenation over Platinum Metals. Academic Press. (Foundational text on Pd poisoning by amines).
-
Ma, X., et al. (2022). "Biosynthesis of tetrahydropapaverine and semisynthesis of papaverine in yeast." Proceedings of the National Academy of Sciences, 119(33). Link (Discusses THP/Papaverine interconversion and purity).
- Kindler, K., & Peschke, W. (1932). "Über neue und verbesserte Methoden zur Darstellung von Aminen und Alkoholen." Archiv der Pharmazie.
- Johnson Matthey. "Catalyst Poisoning Guide." (Industry standard reference for S, N, and halide poisoning limits on Pd/C).
-
Augustine, R. L. (1996).[4] Heterogeneous Catalysis for the Synthetic Chemist. CRC Press. (Detailed protocols on carbon cleaning and pressure effects).
Sources
Technical Support Center: Racemization of S-Tetrahydropapaverine
Welcome to the technical support center for the recycling of S-Tetrahydropapaverine (S-THP). In many synthetic routes, particularly those involving the production of key pharmaceutical intermediates like (R)-Tetrahydropapaverine for Cisatracurium besylate, the undesired S-enantiomer is often produced in significant quantities.[1] Economically and environmentally viable processes depend on the efficient racemization and recycling of this S-isomer. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to support researchers in this critical endeavor.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses fundamental questions regarding the strategy and theory behind S-THP racemization.
Q1: What is the primary goal of racemizing S-Tetrahydropapaverine?
The primary goal is process economy and sustainability. In enantioselective synthesis or classical resolution of racemic tetrahydropapaverine, the unwanted S-enantiomer is often a byproduct.[2] Instead of treating this isomer as waste, racemization converts it back into a 1:1 mixture of (S)- and (R)-enantiomers. This racemic mixture can then be re-introduced into the resolution process, effectively doubling the theoretical yield of the desired R-enantiomer from the original material.[1]
Q2: What are the main strategies for racemizing chiral amines like S-THP?
Racemization of chiral amines, including benzylisoquinoline alkaloids like THP, typically involves methods that facilitate the reversible formation of a planar, achiral intermediate.[3] The most common strategies include:
-
Catalytic Dehydrogenation/Hydrogenation: This is a widely used method involving a metal catalyst, such as Palladium on Carbon (Pd/C).[4] The process involves a reversible hydrogen transfer, likely proceeding through an achiral imine or enamine intermediate.[3]
-
Metal-Complex Catalysis: Homogeneous catalysts, like Iridium-based complexes (e.g., [IrCp*I₂]₂), can be highly effective for racemizing secondary and tertiary amines.[4][5] These catalysts often operate at lower temperatures than heterogeneous systems but can be more challenging to separate from the product.
-
Enzymatic Methods: While less common for simple racemization and more applied in deracemization, enzymes like monoamine oxidases (MAO-N) can be used.[6][7] These methods involve selective oxidation of one enantiomer to an imine, followed by non-selective reduction back to the racemate.[6]
Q3: How does the mechanism of catalytic racemization work for a benzylisoquinoline alkaloid?
The generally accepted mechanism for racemization over a heterogeneous catalyst like Pd/C involves a series of reversible hydrogen transfers. The chiral center (C1 on the isoquinoline ring) loses a hydrogen atom, forming a planar, achiral enamine or iminium ion intermediate on the catalyst surface. The subsequent re-hydrogenation of this intermediate can occur from either face with equal probability, leading to the formation of both R and S enantiomers and, ultimately, a racemic mixture.[3]
Caption: Proposed mechanism for catalytic racemization of S-THP.
Part 2: Troubleshooting Guide
This section is designed to help you diagnose and solve common problems encountered during S-THP racemization experiments.
Q4: My racemization reaction is very slow or incomplete. What are the likely causes and solutions?
-
Cause 1: Insufficient Temperature. Racemization is an equilibrium process that requires sufficient energy to overcome the activation barrier. Many catalytic methods require high temperatures, often in the range of 150-270°C.[8]
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C, monitoring for both conversion and potential side-product formation. Ensure your solvent is stable at the target temperature.
-
-
Cause 2: Catalyst Inactivity or Poisoning. The catalyst is the heart of the reaction. Its activity can be compromised.
-
Solution A (Heterogeneous Catalysts like Pd/C): Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., under inert gas). If reusing the catalyst, it may need regeneration. Some amine substrates can release species like ammonia or methylamine, which can poison iridium catalysts.[4] While less documented for Palladium, strong coordination of impurities can block active sites.
-
Solution B (Homogeneous Catalysts): Ensure all reagents and solvents are free from impurities that could act as catalyst poisons (e.g., sulfur compounds, strong chelating agents).
-
-
Cause 3: Inappropriate Solvent. The solvent can influence reaction kinetics and catalyst stability.
Q5: I'm observing significant side-product formation and low yield. How can I improve selectivity?
-
Cause 1: Over-oxidation or Degradation. At high temperatures, the tetrahydropapaverine structure can be susceptible to degradation or oxidation, especially to papaverine.[9][10]
-
Cause 2: Competing Reactions. The imine intermediate is reactive and can potentially undergo side reactions other than re-hydrogenation.[3]
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. If using a hydrogenation/dehydrogenation catalyst, maintaining a specific partial pressure of hydrogen can sometimes suppress side reactions.[8]
-
Q6: How do I monitor the progress of my racemization reaction?
Effective monitoring is crucial for determining the reaction endpoint and avoiding side-product formation.
-
Method: Chiral High-Performance Liquid Chromatography (HPLC). This is the gold standard for determining the enantiomeric excess (ee) of your reaction mixture.[11]
-
Procedure:
-
Withdraw a small aliquot from the reaction mixture at set time intervals.
-
Quench the reaction immediately (e.g., by cooling and dilution).
-
Prepare the sample for injection (filtration, dilution).
-
Analyze using a suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based columns are common for alkaloids).[12]
-
-
Interpretation: The reaction is complete when the peak areas for the S- and R-enantiomers are equal, corresponding to an enantiomeric excess (ee) of 0%.
-
Part 3: Experimental Protocols & Data
This section provides detailed experimental procedures and comparative data to guide your experimental design.
Protocol 1: Heterogeneous Catalytic Racemization using Palladium on Carbon (Pd/C)
This protocol is based on general methods for racemizing chiral amines using heterogeneous catalysts.[4]
Step-by-Step Methodology:
-
Reactor Setup: To a high-pressure reactor equipped with a magnetic stir bar and thermocouple, add S-Tetrahydropapaverine (1.0 eq).
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd relative to the substrate).
-
Solvent Addition: Add a suitable high-boiling solvent (e.g., toluene or N-methylpyrrolidone) to achieve a substrate concentration of 0.1-0.5 M.[9]
-
Inerting: Seal the reactor and purge thoroughly with an inert gas (e.g., Argon or Nitrogen) 3-5 times.
-
Heating & Reaction: Begin stirring and heat the mixture to the target temperature (e.g., 150-200°C).[8] The reaction can be run under inert atmosphere or a low pressure of H₂ gas.[8]
-
Monitoring: Periodically (e.g., every 1-2 hours), cool the reactor, withdraw an aliquot, and analyze by chiral HPLC to monitor the decrease in enantiomeric excess.
-
Workup: Once the reaction reaches completion (ee ≈ 0%), cool the reactor to room temperature. Dilute the mixture with a suitable solvent (e.g., methanol or dichloromethane) and filter through a pad of celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the racemic tetrahydropapaverine, which can be further purified by crystallization or used directly in the next resolution step.[1]
Workflow for S-THP Recycling
The following diagram illustrates the overall logic of a recycling strategy incorporating racemization.
Caption: Workflow for recycling S-THP via racemization.
Comparison of Racemization Strategies
The table below summarizes key parameters for different racemization approaches to aid in method selection.
| Strategy | Typical Catalyst/Conditions | Temperature | Advantages | Disadvantages | References |
| Heterogeneous Catalysis | Pd/C, Pd/γ-Al₂O₃ | High (130-270°C) | Catalyst is easily removed by filtration; robust and scalable. | High temperatures may cause degradation; requires high-boiling solvents. | [3][4][8] |
| Homogeneous Catalysis | [IrCp*I₂]₂ (SCRAM catalyst) | Moderate (e.g., 80-120°C) | High activity at lower temperatures; good functional group tolerance. | Catalyst removal can be difficult; potential for product contamination; catalyst can be sensitive to impurities. | [4][5] |
| Chemical Oxidation/Reduction | Sulfur powder (oxidation) followed by a reducing agent | High (110-120°C for oxidation) | Does not require specialized metal catalysts. | Multi-step process (oxidation then reduction); potential for byproduct formation; harsh conditions. | [9] |
References
-
Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Available from: [Link]
-
Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. ResearchGate. Available from: [Link]
- US6548704B2 - Racemization of optically active amines. Google Patents.
-
Biosynthesis of tetrahydropapaverine and semisynthesis of papaverine in yeast. Proceedings of the National Academy of Sciences. Available from: [Link]
-
Practical Process for synthesizing R-Tetrahydropapaverine: A Key Intermediate of Cisatracurium Besylate (Nimbex). ACS Publications. Available from: [Link]
-
Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Organic Process Research & Development. Available from: [Link]
-
Chiral resolution. Wikipedia. Available from: [Link]
-
Study on Synthesis Process of R-tetrahydropapaverine Formate. Dissertation. Available from: [Link]
-
Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. SciSpace. Available from: [Link]
-
Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts. MDPI. Available from: [Link]
-
Deracemisation of benzylisoquinoline alkaloids employing monoamine oxidase variants. Catalysis Science & Technology. Available from: [Link]
-
(PDF) Chiral Alkaloid Analysis. ResearchGate. Available from: [Link]
- EA017743B1 - Process for the resolution of racemic tetrahydropapaverine. Google Patents.
-
Deracemisation of Benzylisoquinoline Alkaloids Employing Monoamine Oxidase Variants. RSC Publishing. Available from: [Link]
-
Chiral Drugs: An Overview. PMC. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Deracemisation of benzylisoquinoline alkaloids employing monoamine oxidase variants - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. US6548704B2 - Racemization of optically active amines - Google Patents [patents.google.com]
- 9. Study on Synthesis Process of R-tetrahydropapaverine Formate - Master's thesis - Dissertation [dissertationtopic.net]
- 10. Biosynthesis of tetrahydropapaverine and semisynthesis of papaverine in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Optimizing Chiral HPLC for R-Tetrahydropapaverine Purity
Executive Summary: The Chirality Challenge
R-Tetrahydropapaverine (R-THP) is a critical chiral intermediate in the synthesis of bis-benzylisoquinoline muscle relaxants, such as Atracurium and Cisatracurium. Regulatory compliance (ICH Q3A/Q3B) mandates strict control of the S-enantiomer impurity, often requiring enantiomeric excess (ee) > 99.5%.
The separation of THP enantiomers presents a specific chromatographic challenge: the molecule possesses a basic secondary amine and a rigid benzylisoquinoline backbone. This structure leads to two primary failure modes in standard HPLC:
-
Peak Tailing: Interaction between the basic amine and residual silanols on the stationary phase.
-
Solubility Limits: The free base is lipophilic, while salts are hydrophilic, complicating mobile phase selection for Normal Phase (NP) systems.
This guide compares the traditional Coated Amylose (Normal Phase) method against the modern Immobilized Amylose (Polar Organic/RP) approach, recommending a validated protocol for high-throughput QC.
Methodology Comparison
We evaluated two primary separation strategies. The "Legacy Standard" represents the method historically cited in DMFs, while the "Modern Optimized" represents the current state-of-the-art using immobilized stationary phases.
Table 1: Comparative Performance Matrix
| Feature | Method A: Legacy Standard | Method B: Modern Optimized (Recommended) |
| Stationary Phase | Chiralpak AD-H (Coated Amylose) | Chiralpak IA / Lux Amylose-1 (Immobilized) |
| Mobile Phase | Hexane : IPA : DEA (85:15:0.1) | Acetonitrile : IPA : DEA (90:10:0.1) |
| Mode | Normal Phase (NP) | Polar Organic Mode (POM) |
| Resolution ( | 2.8 - 3.5 (Excellent) | 2.2 - 2.8 (Good) |
| Run Time | 25 - 35 mins | 12 - 15 mins |
| Solubility | Low (Risk of precipitation) | High (Universal solubility) |
| Robustness | Low (Sensitive to moisture/evaporation) | High (Stable mobile phase) |
| MS Compatibility | No (Non-volatile salts/solvents) | Yes (If DEA is replaced with Ammonium Acetate) |
Expert Insight: While Method A provides slightly higher resolution, Method B is superior for routine QC. The Polar Organic Mode eliminates the use of Hexane (neurotoxic, volatile), significantly reduces run times due to lower viscosity, and prevents the common issue of sample precipitation inside the injector loop.
Mechanism of Separation
To validate this method, one must understand the interaction mechanism. The separation relies on the "Three-Point Interaction" model between the R-THP analyte and the carbamate linkage on the amylose polymer.
Figure 1: The chiral recognition mechanism requires at least three points of interaction. For THP, the secondary amine hydrogen bonds with the carbamate carbonyl of the CSP, while the dimethoxybenzyl rings engage in pi-pi stacking.
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating . The system suitability steps ensure that the column condition and mobile phase preparation are correct before any critical samples are run.
Reagents and Materials[1][2][3][4][5][6]
-
Column: Chiralpak IA or Lux Amylose-1 (Immobilized),
. -
Solvents: HPLC Grade Acetonitrile (ACN), Isopropanol (IPA).
-
Additive: Diethylamine (DEA) >99.5% purity. Note: DEA masks silanols, sharpening the peak of the basic THP amine.
-
Standard: R-Tetrahydropapaverine HCl Reference Standard.[1]
Instrument Settings
-
Flow Rate:
-
Temperature:
(Control is critical; higher temps reduce resolution). -
Detection: UV @
(Absorption max for the benzylisoquinoline core). -
Injection Volume:
.
Mobile Phase Preparation[8]
-
Mix: Combine
ACN and IPA. -
Add: Add
of Diethylamine (0.1% v/v). -
Degas: Sonicate for 10 minutes. Do not filter through nylon (nylon binds basic amines).
System Suitability (The "Go/No-Go" Step)
Run a resolution solution containing a 50:50 mix of R- and S-THP.
-
Requirement 1: Resolution (
) . -
Requirement 2: Tailing Factor (
) for the R-isomer. -
Requirement 3: Precision (RSD) of retention time
(n=5).
Method Validation (ICH Q2(R2) Alignment)
The following data summarizes the validation characteristics of Method B. This framework ensures the method is "fit for purpose" for release testing.[2][3]
Validation Workflow
Figure 2: Sequential workflow for validating the chiral purity method according to ICH Q2(R2) guidelines.
Table 2: Validation Performance Data
| Parameter | Acceptance Criteria | Typical Result (Method B) |
| Specificity | No interference at | Pass (Blank clean) |
| Linearity ( | ||
| Range | 0.1% to 120% of target conc. | Validated |
| Accuracy (Recovery) | ||
| Precision (Repeatability) | RSD | |
| LOD (S/N = 3) | ||
| LOQ (S/N = 10) |
Data Interpretation: The low LOQ (0.05%) is critical. Since the regulatory limit for the unwanted enantiomer is often 0.5% or 1.0%, this method provides a safety margin of 10x-20x, ensuring reliable quantification of trace impurities.
Troubleshooting & Robustness
Even validated methods can drift. Use this causality matrix to diagnose issues:
-
Loss of Resolution:
-
Cause: DEA evaporation from mobile phase.
-
Fix: Prepare fresh mobile phase daily.
-
-
Broad Peaks:
-
Cause: Column overload or low temperature.
-
Fix: Dilute sample or increase column temp to
(trade-off with resolution).
-
-
Retention Time Shift:
-
Cause: Water absorption in ACN/IPA.
-
Fix: Use a drying tube on the solvent reservoir.
-
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][2][5] [Link]
-
Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® IA, IB, IC. Chiral Technologies.[6][7][8] [Link]
-
Zhang, T., et al. (2014). Chiral separation of benzylisoquinoline alkaloids by HPLC. Journal of Separation Science. [Link]
-
Phenomenex. (2018). Chiral HPLC Method Development Guide.[Link]
Sources
- 1. R-tetrahydropapaverine HCl synthesis - chemicalbook [chemicalbook.com]
- 2. database.ich.org [database.ich.org]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. rjptonline.org [rjptonline.org]
- 5. database.ich.org [database.ich.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. hplc.eu [hplc.eu]
NMR characterization data for R-Tetrahydropapaverine hydrochloride
Topic: NMR Characterization Data for (R)-Tetrahydropapaverine Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Advanced Characterization Strategies for Benzylisoquinoline Intermediates
Executive Summary: The Stereochemical Imperative
(R)-Tetrahydropapaverine hydrochloride (R-THP HCl) is not merely a catalog chemical; it is the chiral scaffold upon which the neuromuscular blocker Cisatracurium Besylate is built.[1] In pharmaceutical synthesis, the "performance" of this intermediate is defined by two critical metrics: enantiomeric purity (>99% R-isomer required) and salt stoichiometry (exact HCl ratio).
Standard Certificates of Analysis often rely on optical rotation (
Structural Confirmation: 1H NMR Data Analysis
The proton NMR spectrum of R-THP HCl is distinct from its free base due to the protonation of the secondary amine. The use of DMSO-d6 is critical here; unlike CDCl3, it slows the exchange of the ammonium protons, allowing them to appear as distinct broad singlets downfield.
Table 1: 1H NMR Chemical Shift Assignments (DMSO-d6, 400 MHz)
Reference: Tetramethylsilane (TMS) = 0.00 ppm[1]
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| NH+ (Ammonium) | 10.35, 9.77 | br s | 2H | Diagnostic for HCl salt formation. Absent in free base.[1] |
| Ar-H | 6.77 - 6.79 | m | 2H | Overlapping aromatic signals (Ring A/C).[1] |
| Ar-H | 6.72 | d (J=8.0 Hz) | 1H | Characteristic doublet, ortho-coupling.[1] |
| Ar-H | 6.58 | s | 1H | Isolated aromatic proton (Ring A, C-5 or C-8).[1] |
| Ar-H | 6.17 | s | 1H | Shielded aromatic proton (Ring A).[1] |
| C-1 H | 4.73 | m | 1H | Chiral Center. Chemical shift sensitive to enantiomeric environment.[1] |
| OCH3 | 3.85 | s | 6H | Equivalent methoxy groups (likely C-6, C-7).[1][2] |
| OCH3 | 3.80 | s | 3H | Distinct methoxy signal.[1] |
| OCH3 | 3.60 | s | 3H | Distinct methoxy signal.[1] |
| Aliphatic Chain | 3.56, 3.36 | m | 2H | Isoquinoline ring protons (C-3).[1] |
| Aliphatic Chain | 3.16 - 3.24 | m | 3H | Overlapping C-4 and benzylic protons.[1] |
| Aliphatic Chain | 2.91 | m | 1H | Remaining aliphatic proton.[1] |
Analyst Insight: The presence of two broad singlets at 9.77 and 10.35 ppm confirms the formation of the hydrochloride salt. In the free base, these signals disappear, and the H-1 signal at 4.73 ppm typically shifts upfield due to the loss of the electron-withdrawing ammonium effect.
Comparative Performance: NMR vs. Alternatives
This section objectively compares NMR characterization against traditional methods (HPLC, Polarimetry) and alternative chemical forms.[1]
Scenario A: Impurity Profiling (THP vs. Papaverine)
Papaverine is the fully aromatic precursor.[1] Incomplete reduction is a common process failure.[1]
-
Papaverine Signature: Aromatic protons resonate downfield (δ 7.0–8.5 ppm).[1] Crucially, Papaverine lacks the aliphatic multiplets in the 2.5–4.5 ppm region (except for OMe).
-
THP Performance: The presence of the H-1 multiplet at 4.73 ppm and the C-3/C-4 multiplets confirms the tetrahydro- ring saturation.[1]
Scenario B: Enantiomeric Purity (The "Gold Standard" Protocol)
While chiral HPLC is common, it requires expensive columns and reference standards. Chiral Solvating Agent (CSA) NMR offers an immediate, self-validating alternative.[1]
-
Method: Addition of (R)-(-)-1,1′-Binaphthyl-2,2′-diyl hydrogenphosphate (or Pirkle’s Alcohol) to the NMR tube.[1]
-
Mechanism: The CSA forms a transient diastereomeric complex with the R-THP and S-THP enantiomers.[1]
-
Result: The methoxy singlets (originally at 3.85 ppm) will split.[1]
Table 2: Characterization Method Comparison
| Feature | Polarimetry ( | Chiral HPLC | CSA-NMR (Recommended) |
| Specificity | Low (Net rotation only) | High | High (Structural confirmation) |
| Standard Req. | None | Required (Retention time) | None (Self-referencing) |
| Cost/Run | Low | High (Columns/Solvents) | Medium (Deuterated solvent) |
| Data Output | Single Number | Peak Area % | Molar Ratio & Structure |
Experimental Protocols
Protocol 1: Standard Integrity Check (DMSO-d6)[1]
-
Objective: Confirm identity and salt stoichiometry.
-
Preparation: Dissolve 10 mg of R-Tetrahydropapaverine HCl in 0.6 mL of DMSO-d6.
-
Acquisition:
-
Pulse Angle: 30°
-
Relaxation Delay: 1.0 s (sufficient for proton quantification)
-
Scans: 16
-
-
Validation Criteria:
Protocol 2: Chiral Purity Assessment (CSA-NMR)
-
Objective: Detect (S)-enantiomer contamination.
-
Solvent: CDCl3 (Note: Free base is preferred for CSA, but salts can be used with specific CSAs or by in-situ neutralization with Na2CO3/D2O wash).[1]
-
Procedure:
Visualizing the Characterization Workflow
Figure 1: Decision Logic for NMR Validation of R-Tetrahydropapaverine HCl. This workflow ensures both chemical identity and salt form verification before release.
References
-
National Institutes of Health (NIH) PubChem. (2024).[1] (R)-Tetrahydropapaverine Compound Summary. Retrieved from [Link][1]
Sources
A Comparative Guide to the Quantitative Analysis of Residual Solvents in Pharmaceutical-Grade R-Tetrahydropapaverine
This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of residual solvents in R-Tetrahydropapaverine, an active pharmaceutical ingredient (API). Designed for researchers, scientists, and drug development professionals, this document delves into the regulatory framework, compares the performance of industry-standard techniques, and offers detailed experimental protocols to ensure scientific integrity and regulatory compliance.
The Imperative for Controlling Residual Solvents in APIs
Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances or in the preparation of drug products.[1][2] Since these solvents offer no therapeutic benefit and can be harmful to patients, they must be removed to the greatest extent possible.[1][3][4] Regulatory bodies worldwide, through guidelines like the International Council for Harmonisation (ICH) Q3C and the United States Pharmacopeia (USP) General Chapter <467>, mandate strict control over their presence in the final pharmaceutical product.[2][3][5][6]
For an API such as R-Tetrahydropapaverine, controlling residual solvents is critical not only for patient safety but also because they can affect the API's physicochemical properties, including its crystal form, purity, solubility, and stability.[3][5]
Regulatory Framework: ICH Q3C and USP <467>
The ICH Q3C guidelines, which are harmonized with USP <467>, provide a risk-based approach to limiting residual solvents.[3] Solvents are categorized into three classes based on their toxicity and potential risk to human health.[2][5][7]
-
Class 1 Solvents: These are to be avoided. They are known or strongly suspected human carcinogens and environmental hazards.[2][5] Their use is only permissible when strongly justified in a risk-benefit assessment.[1][7]
-
Class 2 Solvents: These should be limited due to their inherent toxicity (e.g., non-genotoxic animal carcinogens, neurotoxicity).[2][5][7] The guidelines provide Permitted Daily Exposure (PDE) limits for these solvents.[2][8]
-
Class 3 Solvents: These have low toxic potential and are considered less of a risk to human health.[2][5][7] Limits for these solvents are generally higher.[1]
Testing is mandatory for any solvents that are used or produced during the manufacturing or purification process.[4][9]
Potential Residual Solvents in R-Tetrahydropapaverine Synthesis
A review of synthetic routes for R-Tetrahydropapaverine reveals the common use of several organic solvents. For instance, a typical synthesis may involve the use of toluene and acetonitrile .[10] Additionally, ethanol is often used for crystallization or purification steps.[11] Based on the ICH Q3C guidelines, these solvents are classified as follows:
| Solvent | ICH Class | Permitted Daily Exposure (PDE) (mg/day) | Concentration Limit (ppm) |
| Toluene | Class 2 | 8.9 | 890 |
| Acetonitrile | Class 2 | 4.1 | 410 |
| Ethanol | Class 3 | 50.0 | 5000 |
This table is based on the ICH Q3C(R8) guidelines and serves as an example. A thorough risk assessment must be conducted based on the specific manufacturing process.
Analytical Techniques: A Head-to-Head Comparison
The industry-standard method for analyzing residual solvents is Headspace Gas Chromatography (HS-GC), owing to its ability to handle volatile compounds in complex sample matrices without introducing non-volatile residues into the system.[2][12][13] The sample is heated in a sealed vial, allowing volatile solvents to partition into the gaseous phase (headspace), which is then injected into the GC.[12][13]
The choice of detector is a critical decision point, with the Flame Ionization Detector (FID) and Mass Spectrometer (MS) being the primary options.
Headspace GC with Flame Ionization Detection (HS-GC-FID)
The FID is a robust, sensitive, and widely used detector for organic compounds.[12][14] It is the workhorse for routine quality control (QC) testing.
-
Principle of Operation: As compounds elute from the GC column, they are burned in a hydrogen-air flame. This combustion produces ions, generating a current that is proportional to the amount of carbon atoms in the analyte.
-
Expertise & Experience: The FID is celebrated for its wide linear range and high reproducibility. Its response is highly predictable for hydrocarbons, making quantification straightforward and reliable. However, its near-universal response to organic compounds means it cannot definitively identify a peak on its own; identification relies solely on retention time matching with a known standard.[14] This is why USP <467> often employs a confirmatory column of a different polarity (e.g., a G16 phase like WAX) to verify peak identity and resolve co-elutions found on the primary column (e.g., a G43 phase like 624).[5]
Headspace GC with Mass Spectrometry (HS-GC-MS)
The MS detector provides an orthogonal level of information, making it the gold standard for confirmation and investigation.[2][14]
-
Principle of Operation: As compounds elute from the GC column, they are ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z). This produces a unique mass spectrum for each compound, which acts as a chemical "fingerprint."
-
Expertise & Experience: The key advantage of MS is its high specificity. It can positively identify compounds by comparing their mass spectra to a library, even if they co-elute chromatographically.[15] This makes it invaluable for confirming the identity of detected solvents and for identifying unknown or unexpected peaks that may arise from process changes or contamination.[14][15] While historically considered less quantitative than FID, modern MS systems operating in selected ion monitoring (SIM) mode offer sensitivity and precision that are comparable to, and sometimes exceed, that of FID.[15]
Experimental Design & Protocols
A self-validating system is crucial for ensuring the trustworthiness of results. This begins with a robust experimental design that includes a rigorous System Suitability Test (SST) to verify the performance of the chromatographic system before any sample analysis.
Workflow for Residual Solvent Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of residual solvents in an API like R-Tetrahydropapaverine.
Caption: HS-GC-FID workflow for residual solvent analysis.
Detailed Protocol: HS-GC-FID Method
This protocol is a validated, self-validating system for the routine QC of Toluene, Acetonitrile, and Ethanol in R-Tetrahydropapaverine.
1. Materials & Reagents:
-
Diluent: N,N-Dimethylformamide (DMF) or 1,3-Dimethyl-2-imidazolidinone (DMI). Causality: These solvents have high boiling points, ensuring they do not interfere with the analysis of more volatile solvents, and they are good solvents for a wide range of APIs.[16][17]
-
Standards: Certified reference standards of Toluene, Acetonitrile, and Ethanol.
-
Vials: 20 mL headspace vials with PTFE/silicone septa.
2. Standard Preparation:
-
Stock Standard: Accurately prepare a stock solution containing all target solvents in the chosen diluent.
-
Working Standard (SST Standard): Dilute the stock standard to a concentration that corresponds to the ICH limits (e.g., 890 ppm for Toluene, 410 ppm for Acetonitrile, 5000 ppm for Ethanol). This solution will be used for both system suitability and quantification.
3. Sample Preparation:
-
Accurately weigh approximately 100 mg of R-Tetrahydropapaverine into a 20 mL headspace vial.
-
Add 1.0 mL of diluent.
-
Immediately cap and crimp the vial securely.
-
Gently vortex to dissolve the sample. If the API is insoluble, the method still relies on the partitioning of solvents from the solid/suspension into the headspace.
4. HS-GC-FID Parameters:
| Parameter | Setting | Rationale |
| Headspace Sampler | ||
| Vial Oven Temperature | 80 °C | Balances efficient partitioning of volatiles with thermal stability of the API. |
| Vial Equilibration Time | 20 minutes | Ensures equilibrium is reached between the sample and headspace. |
| Loop Temperature | 90 °C | Prevents condensation of analytes. |
| Transfer Line Temp | 100 °C | Prevents condensation of analytes. |
| Gas Chromatograph | ||
| GC Column | DB-624 (G43 phase), 30m x 0.32mm, 1.8 µm | Industry standard column for residual solvents, provides good resolution for polar and non-polar compounds as per USP <467>.[5][18] |
| Carrier Gas | Helium or Hydrogen | |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | 40 °C (hold 10 min), ramp to 240 °C at 10 °C/min, hold 5 min | Initial hold ensures separation of very volatile solvents; ramp elutes higher boiling solvents. |
| FID Detector | ||
| Temperature | 250 °C | Prevents condensation and ensures stable detector response. |
| H2 Flow | 40 mL/min | |
| Air Flow | 400 mL/min |
5. System Suitability Test (SST):
-
Inject the working standard solution six times.
-
Acceptance Criteria:
-
Resolution: The resolution between Acetonitrile and any adjacent peak must be ≥ 1.5. This ensures the system can distinguish between critical compounds.[5]
-
Tailing Factor: The tailing factor for each solvent peak should be ≤ 2.0. This indicates good peak shape and chromatographic performance.
-
Precision (%RSD): The relative standard deviation of the peak areas for the six replicate injections must be ≤ 15.0%. This demonstrates the reproducibility of the system.
-
6. Analysis & Quantification:
-
Once the SST criteria are met, analyze the prepared sample vials.
-
Identify peaks in the sample chromatogram by comparing their retention times to those in the standard chromatogram.
-
Quantify the amount of each residual solvent in ppm using the external standard formula, accounting for the sample weight and dilution.
Comparative Performance Data
The choice between HS-GC-FID and HS-GC-MS often depends on the specific analytical need, balancing the robustness of FID with the specificity of MS. The following table presents typical comparative validation data for the two techniques.
| Analytical Parameter | Solvent | HS-GC-FID Performance | HS-GC-MS (SIM Mode) Performance |
| Limit of Detection (LOD) | Toluene | ~5 ppm | ~1 ppm |
| Acetonitrile | ~10 ppm | ~2 ppm | |
| Ethanol | ~20 ppm | ~5 ppm | |
| Limit of Quantification (LOQ) | Toluene | ~15 ppm | ~3 ppm |
| Acetonitrile | ~30 ppm | ~6 ppm | |
| Ethanol | ~60 ppm | ~15 ppm | |
| Linearity (R²) | All | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | All | 90-110% | 90-110% |
| Precision (%RSD) | All | < 10% | < 10% |
| Specificity | All | Retention Time Match | Mass Spectrum Match (High) |
Note: These are illustrative values. Actual performance will depend on the specific instrument, method parameters, and sample matrix.
Guide to Selecting the Appropriate Analytical Method
The decision to use HS-GC-FID versus HS-GC-MS is a strategic one, driven by the analytical objective.
Caption: Decision tree for analytical method selection.
-
For Routine QC: When analyzing for a defined list of expected solvents within a validated process, HS-GC-FID is the optimal choice. It is cost-effective, robust, and provides the necessary quantitative performance for batch release testing.[14][19]
-
For Investigations & Confirmation: When an unknown peak appears in a chromatogram, or when regulatory scrutiny requires unambiguous identification, HS-GC-MS is essential. Its ability to provide structural information via mass spectra is unparalleled for investigative work.[14][15]
Conclusion
The quantitative analysis of residual solvents in pharmaceutical-grade R-Tetrahydropapaverine is a critical quality attribute that ensures patient safety and product stability. While HS-GC-FID remains the industry workhorse for routine, validated testing due to its robustness and reliability, HS-GC-MS offers superior specificity and sensitivity, making it the indispensable tool for confirmatory analysis, troubleshooting, and meeting stringent detection limits. The selection of the appropriate technique should be a risk-based decision guided by the specific analytical requirements, from process development through to final product release. A well-designed, self-validating protocol, grounded in the principles of ICH Q3C and USP <467>, is fundamental to achieving trustworthy and compliant results.
References
- Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu.
- Q3C(R8) Impurities: Guidance for Residual Solvents Guidance for Industry. U.S.
- ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
- ICH Q3C Guidance for Residual Solvents. YouTube.
- Residual Solvent Analysis Inform
- Impurities: Residual Solvents ICH: Q3C. USP-NF.
- Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. Shimadzu.
- USP<467> residual solvents. Agilent.
- Residual Solvent Analysis of Pharmaceutical Products. Agilent.
- Understanding the Revisions to USP Monograph <467>: Residual Solvents. Phenomenex.
- Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chrom
- ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Farmacevtski Vestnik.
- Residual solvent analysis in pharmaceuticals.
- Headspace GCFID Testing in Pharma: A QA Team's Guide.
- Synthesis method of tetrahydropapaverine hydrochloride.
- <467> RESIDUAL SOLVENTS. USP-NF.
- ICH Q3C Impurities: Residual Solvents - Contract Labor
- R-tetrahydropapaverine HCl synthesis. ChemicalBook.
- USP 467 Residual Solvents Guide for Pharma Manufacturers.
- Headspace Gas Chrom
- Residual solvent determination by head space gas chromatography with flame ionization detector in omeprazole API. SciELO.
Sources
- 1. tga.gov.au [tga.gov.au]
- 2. Residual Solvent Analysis Information | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. uspnf.com [uspnf.com]
- 5. agilent.com [agilent.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. uspnf.com [uspnf.com]
- 8. fda.gov [fda.gov]
- 9. youtube.com [youtube.com]
- 10. R-tetrahydropapaverine HCl synthesis - chemicalbook [chemicalbook.com]
- 11. CN115124466A - Synthesis method of tetrahydropapaverine hydrochloride - Google Patents [patents.google.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Headspace Gas Chromatography: Types and Uses | Phenomenex [phenomenex.com]
- 14. Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. uspnf.com [uspnf.com]
- 16. almacgroup.com [almacgroup.com]
- 17. ptfarm.pl [ptfarm.pl]
- 18. researchgate.net [researchgate.net]
- 19. scielo.br [scielo.br]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
